N-Boc-N-deshydroxyethyl Dasatinib-d8
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693407 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263379-04-9 | |
| Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Certificate of Analysis for N-Boc-N-deshydroxyethyl Dasatinib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key data and methodologies associated with the Certificate of Analysis (CoA) for N-Boc-N-deshydroxyethyl Dasatinib-d8. This deuterated compound serves as a critical internal standard for the accurate quantification of the corresponding non-deuterated N-Boc-N-deshydroxyethyl Dasatinib (B193332), an impurity and metabolite of the tyrosine kinase inhibitor, Dasatinib.
Quantitative Data Summary
The following table summarizes the essential chemical and physical properties of this compound, as would be presented in a typical Certificate of Analysis.
| Parameter | Specification |
| Chemical Name | tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8[1][2] |
| Catalogue Number | PA STI 013920[3] |
| CAS Number | 1263379-04-9[1][3] |
| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S[1][3] |
| Molecular Weight | 552.12 g/mol [3] |
| Appearance | White to Off-White Solid |
| Purity (by HPLC) | ≥98% |
| Deuterium (B1214612) Incorporation | ≥99% |
| Storage Conditions | -20°C, protect from light and moisture |
Experimental Protocols
The characterization and quality control of this compound involve several key analytical techniques. The methodologies outlined below are representative of the rigorous testing required for a pharmaceutical reference standard.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the chemical purity of the compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
2.2. Mass Spectrometry (MS) for Identity Confirmation and Deuterium Incorporation
-
Objective: To confirm the molecular weight and assess the level of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: The observed mass of the protonated molecule [M+H]⁺ is compared to the calculated theoretical mass. The isotopic distribution pattern is analyzed to confirm the presence and extent of deuterium labeling.
-
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the expected molecular structure. The absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum further confirms successful labeling.
-
Visualization of Pathways and Workflows
3.1. Dasatinib Metabolism Pathway
Dasatinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4][5][6] The metabolic pathways include N-dealkylation, hydroxylation, and oxidation.[6][7] N-deshydroxyethyl Dasatinib is a metabolite formed through these processes. Understanding this pathway is crucial for interpreting the role of its deuterated and protected analogue in drug metabolism studies.
Figure 1: Simplified metabolic pathway of Dasatinib.
3.2. Experimental Workflow for Certificate of Analysis
The generation of a Certificate of Analysis for a reference standard like this compound follows a stringent quality control workflow to ensure its identity, purity, and stability.
References
- 1. N-Boc-N-Deshydroxyethyl Dasatinib D8 | CAS No: 1263379-04-9 [aquigenbio.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ClinPGx [clinpgx.org]
- 5. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 7. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N-Boc-N-deshydroxyethyl Dasatinib-d8 (CAS: 1263379-04-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a stable isotope-labeled internal standard for N-deshydroxyethyl Dasatinib (B193332), a significant metabolite of the tyrosine kinase inhibitor Dasatinib.[1] Dasatinib is a potent oral drug used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3] The core mechanism of Dasatinib involves the inhibition of BCR-ABL kinase and the SRC family of kinases, which are crucial for the proliferation of cancer cells.[4][5]
This technical guide provides an in-depth overview of this compound, including its chemical properties, proposed synthesis, and its application as an internal standard in bioanalytical methods. The use of deuterated standards is critical for achieving high accuracy and precision in quantitative mass spectrometry-based assays by compensating for variability in sample preparation and instrument response.
Chemical and Physical Properties
This compound is a deuterated analog of a protected form of the N-deshydroxyethyl metabolite of Dasatinib. The tert-butyloxycarbonyl (Boc) protecting group is often utilized during chemical synthesis.
| Property | Value | Reference |
| CAS Number | 1263379-04-9 | [3][6] |
| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S | [3][6] |
| Molecular Weight | 552.1 g/mol | [3][6] |
| Chemical Name | Tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol (B129727) | |
| Purity (as per CoA) | ≥98% | |
| Isotopic Enrichment | ≥99% Deuterium |
Note: Appearance, Solubility, Purity, and Isotopic Enrichment are typical values. Please refer to the Certificate of Analysis for lot-specific data.
Mechanism of Action of Parent Compound (Dasatinib)
Dasatinib primarily functions by inhibiting multiple tyrosine kinases.[4][5][7] At nanomolar concentrations, it targets the BCR-ABL fusion protein, which is characteristic of CML and Ph+ ALL.[2][4] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[7] Additionally, Dasatinib inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anti-cancer activity.[4][5] The inhibition of these signaling pathways ultimately leads to the induction of apoptosis and the suppression of tumor cell proliferation.[2]
Proposed Synthesis
A plausible synthetic route for this compound involves the coupling of a deuterated piperazine (B1678402) derivative with a key Dasatinib intermediate. The following workflow outlines a potential synthetic pathway.
Experimental Protocols
General Handling and Storage
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of methanol or DMSO to obtain a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Working Solutions:
-
Prepare working solutions by serially diluting the stock solution with methanol or an appropriate solvent to the desired concentrations for use as an internal standard in calibration curves and quality control samples.
-
Bioanalytical Method for Quantification of N-deshydroxyethyl Dasatinib in Plasma (LC-MS/MS)
This protocol describes a general procedure for the quantification of N-deshydroxyethyl Dasatinib in a biological matrix using this compound as an internal standard. The Boc group would be cleaved in situ if the target analyte is the de-protected metabolite.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: Agilent 1260 HPLC or equivalent.[8]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3 µm).[8]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
N-deshydroxyethyl Dasatinib: Q1/Q3 (e.g., m/z 444.1 -> 343.1)
-
N-deshydroxyethyl Dasatinib-d8: Q1/Q3 (e.g., m/z 452.2 -> 351.2)
-
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Conclusion
This compound is a crucial tool for the accurate quantification of the N-deshydroxyethyl Dasatinib metabolite in pharmacokinetic and other drug development studies. Its use as an internal standard in LC-MS/MS assays ensures reliable and reproducible data, which is essential for regulatory submissions and advancing our understanding of Dasatinib's metabolism and disposition. This guide provides a foundational understanding of this compound and its application, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- 1. N-Deshydroxyethyl Dasatinib | C20H22ClN7OS | CID 11669430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 7. texilajournal.com [texilajournal.com]
- 8. pnrjournal.com [pnrjournal.com]
molecular weight of N-Boc-N-deshydroxyethyl Dasatinib-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-N-deshydroxyethyl Dasatinib-d8, a critical analytical tool in the research and development of the tyrosine kinase inhibitor, Dasatinib (B193332). This document outlines its chemical properties, its primary application as an internal standard in pharmacokinetic studies, a representative experimental protocol for its use, and the relevant biological pathways of its parent compound, Dasatinib.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 552.12 g/mol [1][2][3][4] |
| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S[1][2][3][5] |
| CAS Number | 1263379-04-9[1][2][3][5] |
| Unlabelled CAS Number | 1159977-13-5[4][6] |
Introduction to this compound
This compound is a deuterated, stable isotope-labeled derivative of a metabolite of Dasatinib. The "-d8" designation indicates the presence of eight deuterium (B1214612) atoms, which increases its mass without significantly altering its chemical properties. The "N-Boc" refers to a tert-butyloxycarbonyl protecting group, and "N-deshydroxyethyl" indicates the absence of the hydroxyethyl (B10761427) group found on the piperazine (B1678402) ring of Dasatinib.
Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), used to measure the concentration of Dasatinib and its metabolites in biological samples.[6][7] Its use is crucial for accurate pharmacokinetic and drug metabolism studies.[6]
Experimental Protocols
The following is a representative experimental protocol for the use of this compound as an internal standard in the quantification of Dasatinib in plasma samples.
Objective: To determine the concentration of Dasatinib in human plasma using LC-MS with this compound as an internal standard.
Materials:
-
Human plasma samples
-
Dasatinib analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
Protein precipitation plates or tubes
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of Dasatinib in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution to create calibration standards and QC samples at various concentrations.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ACN containing 0.1% FA to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Gradient: A suitable gradient to separate Dasatinib from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitor the specific mass-to-charge (m/z) transitions for Dasatinib and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for Dasatinib and the internal standard.
-
Calculate the peak area ratio of Dasatinib to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Dasatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the metabolic pathway of Dasatinib and a typical experimental workflow for its quantification.
Caption: Metabolic pathways of Dasatinib.[1][2][5][8]
Caption: Bioanalytical workflow for Dasatinib quantification.
References
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. N-Boc-N-Deshydroxyethyl Dasatinib D8 | CAS No: 1263379-04-9 [aquigenbio.com]
- 7. N-Boc-N-deshydroxyethyl Dasatinib Nitroso Impurity | SynZeal [synzeal.com]
- 8. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
The Strategic Role of the Boc Protecting Group in the Synthesis and Functionalization of Dasatinib Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332), a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases, represents a significant therapeutic advance in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its mechanism of action involves the inhibition of key oncogenic signaling pathways driven by kinases such as BCR-Abl and the Src family kinases.[3][4] The development of Dasatinib derivatives is a critical area of research aimed at improving potency, enhancing selectivity, overcoming drug resistance, and exploring new therapeutic applications.[1][3]
Central to the chemical synthesis of these novel derivatives is the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone for the temporary protection of amine functionalities.[5][] This guide provides a detailed examination of the function of the Boc protecting group in the synthesis of Dasatinib derivatives, presenting quantitative data, experimental protocols, and visualizations of key processes.
Core Function of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis.[5] Its primary function is to act as a temporary shield for a reactive primary or secondary amine. In the context of Dasatinib synthesis, amines are present on key structural fragments, such as the aminothiazole core or piperazine (B1678402) side chains.
The core functions of the Boc group in this process are:
-
Preventing Unwanted Reactions: By "masking" a reactive amine, the Boc group prevents it from participating in undesired side reactions during subsequent synthetic steps, such as amide couplings or nucleophilic substitutions.[7]
-
Directing Reactivity: It ensures that chemical transformations occur at other, unprotected sites on the molecule, allowing for a controlled and predictable synthetic route.
-
Enabling Derivatization: The Boc group is instrumental in the synthesis of derivatives where specific moieties, like amino acids or linkers, are to be attached.[3] The amino group of the incoming molecule (e.g., an amino acid) is protected with Boc, allowing its carboxyl group to be coupled to the Dasatinib scaffold. The Boc group is then removed to reveal the desired amine functionality on the final derivative.
The Boc group's utility stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][][8]
Application in the Synthesis of Dasatinib Derivatives
The synthesis of Dasatinib and its derivatives often involves multi-step sequences where the Boc group is critical. A common strategy involves the coupling of a Boc-protected fragment, followed by deprotection to reveal a key intermediate or the final compound.
For example, in the synthesis of Dasatinib-amino acid conjugates, the amino group of the amino acid is first protected with Boc. This allows the carboxylic acid end of the amino acid to be activated and coupled to the hydroxyl group on the piperazine side chain of Dasatinib, forming an ester linkage. The final step is the removal of the Boc group to yield the desired conjugate.[3]
Similarly, alternative synthetic routes for Dasatinib itself utilize a Boc-protected piperazine which is coupled to the pyrimidine (B1678525) ring.[8] Subsequent deprotection reveals the secondary amine of the piperazine, which can then be functionalized or used as the final product. Some synthetic approaches, however, have been developed to avoid the use of protecting groups to streamline the process for industrial-scale manufacturing.[9][10][11]
Quantitative Data Summary
The use of Boc protection strategies has been reported with varying degrees of success in terms of yield and final compound potency. The following tables summarize quantitative data from key studies.
Table 1: Synthesis Yields of Dasatinib Derivatives Using Boc Protection
| Derivative/Intermediate | Synthetic Step | Reported Yield (%) | Reference |
| tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate | Coupling of Boc-piperazine with the chloropyrimidine intermediate | 84 | [8] |
| Boc-protected amine (20) | Boc protection of amine 19 with Boc anhydride | 68 | [8] |
| Dasatinib-Amino Acid Conjugates | Overall yield for coupling of Boc-amino acids and subsequent deprotection | 20-84 | [3] |
| Dasatinib-Fatty Acid Conjugates | Overall yield for coupling of fatty acids (no Boc deprotection needed unless an amino-fatty acid is used) | 80-91 | [3] |
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Boc-Derived Dasatinib Conjugates
| Compound No. | Derivative Name | Csk (IC₅₀, nM) | Src (IC₅₀, nM) | Abl (IC₅₀, nM) | Reference |
| - | Dasatinib (Parent Compound) | 2.2 | <0.25 | <0.45 | [3] |
| 7 | Dasatinib-L-arginine (Das-R) | 4.4 | <0.25 | <0.45 | [3] |
| 13 | Dasatinib-L-cysteine (Das-C) | 1,600 | 155 | 1,600 | [3] |
| 15 | Dasatinib-L-glutamic acid (Das-E) | 2,700 | 225 | 2,300 | [3] |
| 18 | Dasatinib-C₁₀ fatty acid | 3,200 | 35 | 1,400 | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the use of the Boc group in the synthesis of Dasatinib derivatives, adapted from published literature.
Protocol 1: Synthesis of Dasatinib-Amino Acid Conjugates[3]
-
Coupling Reaction:
-
To a solution of Dasatinib (1 equivalent) in anhydrous DMF, add N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq.), hydroxybenzotriazole (B1436442) (HOBt) (1.2 eq.), and N-methylmorpholine (NMM) (3.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the corresponding Boc-protected amino acid (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected Dasatinib-amino acid conjugate in acetonitrile.
-
Add p-toluenesulfonic acid (pTsOH) (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final conjugate by flash silica (B1680970) gel column chromatography.
-
Protocol 2: Synthesis of a Key Dasatinib Intermediate[8]
-
Boc Protection of an Amine Intermediate:
-
Dissolve the starting amine (e.g., 2-aminothiazole-5-carboxylic acid ethyl ester) in a suitable solvent like THF.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (1.1 eq.) and a base such as triethylamine (B128534) (1.2 eq.) or sodium bicarbonate.
-
Stir the mixture at room temperature for several hours until the reaction is complete as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting Boc-protected compound (e.g., compound 20 in the cited literature) by crystallization or chromatography.
-
-
Deprotection of a Boc-Protected Intermediate:
-
Dissolve the Boc-protected intermediate (e.g., compound 23 ) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the deprotected amine salt.
-
Collect the solid by filtration to yield the desired intermediate (e.g., compound 9 ).
-
Mandatory Visualizations
Signaling Pathway Inhibition
Caption: Dasatinib derivatives inhibit key kinases like BCR-Abl and Src.
Experimental Workflow
Caption: Synthetic workflow for Dasatinib derivatives using Boc protection.
References
- 1. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vixra.org [vixra.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 11. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
N-deshydroxyethyl Dasatinib: An In-depth Technical Guide on a Key Metabolite of Dasatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical efficacy is governed not only by the parent drug's pharmacokinetics and pharmacodynamics but also by the activity of its metabolites. This technical guide provides a comprehensive overview of N-deshydroxyethyl Dasatinib (also known as M4), a primary and pharmacologically active metabolite of Dasatinib. This document will delve into its formation, pharmacokinetic profile, and biological activity in comparison to the parent compound, supported by detailed experimental protocols and pathway visualizations to aid researchers in the field of drug metabolism and oncology.
Introduction
Dasatinib is a multi-targeted kinase inhibitor that effectively targets BCR-ABL and Src family kinases, playing a crucial role in the management of leukemia.[1][2] Upon oral administration, Dasatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[2] This metabolic conversion leads to the formation of several metabolites, among which N-deshydroxyethyl Dasatinib (M4) is of significant interest due to its pharmacological activity. Understanding the profile of this active metabolite is critical for a complete comprehension of Dasatinib's overall therapeutic effect and potential for drug-drug interactions.
Formation and Metabolic Pathway
N-deshydroxyethyl Dasatinib (M4) is formed through the N-dealkylation of the hydroxyethyl (B10761427) moiety of the parent Dasatinib molecule.[2] This reaction is predominantly catalyzed by the CYP3A4 enzyme in the liver.[3] While other enzymes may have minor contributions, CYP3A4 is the principal enzyme responsible for the formation of this active metabolite.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing N-deshydroxyethyl Dasatinib (M4) with its parent compound, Dasatinib.
Table 1: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Dasatinib | N-deshydroxyethyl Dasatinib (M4) | Reference |
| Tmax (h) | 0.2 - 6.0 | ~1.0 - 6.0 | [4] |
| Cmax (ng/mL) | Variable (Dose-dependent) | Significantly lower than Dasatinib | [4] |
| AUC (% of parent) | 100% | ~5-7% | [2][4] |
| Half-life (t½) (h) | ~3-5 | ~4-6 | [4] |
| Plasma Protein Binding | ~96% | ~93% | [4] |
Table 2: Comparative In Vitro Biological Activity
| Compound | Target Kinase | IC50 | Antiproliferative Activity | Reference |
| Dasatinib | BCR-ABL | <1 nM (unmutated) | Potent | [5] |
| Src Family Kinases | 0.5 nM (Src) | Potent | [6] | |
| N-deshydroxyethyl Dasatinib (M4) | BCR-ABL, Src Family Kinases | Not explicitly reported | Similar to Dasatinib in vitro | [2] |
Note: While specific IC50 values for N-deshydroxyethyl Dasatinib are not consistently reported in the literature, multiple sources confirm its in vitro antiproliferative activity is comparable to that of Dasatinib. However, its contribution to the overall in vivo efficacy is considered minor due to its significantly lower systemic exposure.[2][4]
Signaling Pathway Inhibition
Dasatinib and its active metabolite, N-deshydroxyethyl Dasatinib, exert their therapeutic effect by inhibiting the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias. This inhibition blocks the downstream signaling pathways that drive uncontrolled cell proliferation and survival.
Experimental Protocols
This section provides an overview of the methodologies used to identify, quantify, and characterize N-deshydroxyethyl Dasatinib.
Quantification of N-deshydroxyethyl Dasatinib in Plasma by LC-MS/MS
A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Dasatinib and its metabolites in biological matrices.[7][8]
-
Sample Preparation:
-
Plasma samples are typically prepared using either protein precipitation or liquid-liquid extraction.[8][9]
-
For protein precipitation, a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.
-
For liquid-liquid extraction, an immiscible organic solvent is used to extract the analytes from the plasma.[8]
-
The samples are vortexed and then centrifuged to separate the supernatant or organic layer containing the analytes.
-
The extracted sample is then dried and reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Separation is achieved on a reverse-phase C18 or phenyl-hexyl analytical column.[7][8]
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8]
-
A gradient or isocratic elution is used to separate Dasatinib and N-deshydroxyethyl Dasatinib from other plasma components.[7][8]
-
-
Mass Spectrometric Detection:
-
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.[7][8]
-
Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard.[8]
-
For N-deshydroxyethyl Dasatinib, a common transition monitored is m/z 444.26 > 401.0.[8]
-
In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against a specific kinase.
-
Methodology:
-
A purified recombinant kinase (e.g., BCR-ABL, Src) is incubated with a specific substrate and ATP in a reaction buffer.
-
The test compound (Dasatinib or N-deshydroxyethyl Dasatinib) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, often using methods like radioisotope incorporation (32P-ATP or 33P-ATP), fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated from the dose-response curve.
-
Cell-Based Proliferation Assay (e.g., MTT Assay)
-
Objective: To assess the antiproliferative activity of a compound on cancer cell lines.
-
Methodology:
-
Leukemia cell lines (e.g., K562) are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with various concentrations of the test compound.
-
After a specific incubation period (e.g., 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active mitochondrial dehydrogenases convert the MTT into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
-
Conclusion
N-deshydroxyethyl Dasatinib (M4) is a pharmacologically active metabolite of Dasatinib with in vitro potency comparable to the parent drug. However, its significantly lower systemic exposure suggests that it plays a minor role in the overall clinical efficacy of Dasatinib. The parent drug remains the primary contributor to the therapeutic effect observed in patients. A thorough understanding of the metabolic profile of Dasatinib, including the characteristics of its active metabolites, is essential for optimizing therapy and managing potential drug interactions. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dasatinib and its metabolites in both preclinical and clinical research settings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
A Comprehensive Technical Guide to N-Boc-N-deshydroxyethyl Dasatinib-d8 Reference Standard: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the N-Boc-N-deshydroxyethyl Dasatinib-d8 reference standard, a crucial tool for the accurate quantification of Dasatinib and its related compounds in various biological matrices. This document outlines its chemical properties, provides a plausible synthetic route, details its application in analytical methodologies, and lists reputable suppliers.
Introduction
This compound is a stable isotope-labeled internal standard used in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass difference from the unlabeled analyte, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response. The N-Boc protecting group and the absence of the hydroxyethyl (B10761427) moiety make it a specific intermediate and impurity standard for Dasatinib.
Chemical and Physical Data
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | tert-butyl 4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 |
| CAS Number | 1263379-04-9[1][2] |
| Molecular Formula | C₂₅H₂₂D₈ClN₇O₃S[1][2] |
| Molecular Weight | 552.1 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥98% |
| Storage | Store at -20°C, protected from light and moisture |
Suppliers
A number of reputable chemical suppliers provide this compound as a reference standard. It is recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the material.
| Supplier | Website |
| Aquigen Bio Sciences | aquigenbio.com[1] |
| LGC Standards | lgcstandards.com[3] |
| Pharmaffiliates | pharmaffiliates.com[2] |
| MedChemExpress | medchemexpress.com[4] |
| Hexonsynth | hexonsynth.com[5] |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound involves a multi-step process, starting with the deuterated and Boc-protected piperazine. The following is a proposed synthetic workflow based on known synthetic routes for Dasatinib and its analogs.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Boc-Protection of Piperazine-d8:
-
Dissolve piperazine-d8 dihydrochloride (B599025) in a suitable solvent such as dichloromethane (B109758) (DCM) or methanol (B129727).
-
Add a base, for example, triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrochloride salt.
-
To the cooled solution (0 °C), add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and purify the resulting N-Boc-piperazine-d8 by column chromatography.
-
-
Synthesis of the Thiazole-Pyrimidine Intermediate:
-
React 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sodium tert-butoxide.
-
The reaction is typically carried out in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF) at elevated temperatures.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product, N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, can be isolated by precipitation or extraction and purified by recrystallization or chromatography.
-
-
Final Coupling:
-
Couple the N-Boc-piperazine-d8 with the thiazole-pyrimidine intermediate from the previous step.
-
This nucleophilic aromatic substitution reaction is typically performed in a polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) at an elevated temperature.
-
The reaction is monitored by LC-MS until the starting materials are consumed.
-
The final product, this compound, is isolated by extraction and purified using column chromatography, typically on silica (B1680970) gel.
-
-
Purification and Characterization:
-
Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to ensure high purity.
-
The structure and isotopic enrichment of the final compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS).
-
Analytical Method Validation using this compound
This reference standard is primarily used as an internal standard (IS) for the quantification of Dasatinib and its metabolites in biological samples by LC-MS/MS. A general workflow for method validation is presented below.
Caption: Workflow for analytical method validation using an internal standard.
Detailed LC-MS/MS Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of the biological matrix (e.g., human plasma), add a known concentration of this compound solution in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile.
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dasatinib: Monitor a specific precursor ion to product ion transition (e.g., m/z 488.1 -> 401.1).
-
This compound (IS): Monitor a specific precursor ion to product ion transition (e.g., m/z 552.1 -> 496.1). The exact transition should be optimized.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
-
Method Validation Parameters: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Assess interference from endogenous components in the matrix.
-
Linearity: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the reproducibility of the measurements.
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: Determine the extraction efficiency of the analytical method.
-
Stability: Assess the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Conclusion
This compound is an essential reference standard for the robust and reliable quantification of Dasatinib in preclinical and clinical studies. Its use as an internal standard in LC-MS/MS assays significantly improves the quality of bioanalytical data. This guide provides a comprehensive overview of its properties, synthesis, and application to aid researchers in its effective utilization.
References
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Dasatinib in Human Plasma Using N-Boc-N-deshydroxyethyl Dasatinib-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Accurate and reliable quantification of Dasatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and instrument response.[1]
This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Dasatinib in human plasma. The method utilizes N-Boc-N-deshydroxyethyl Dasatinib-d8 as the internal standard (IS) and a simple protein precipitation procedure for sample preparation.[2] The validated method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range.
Principle of the Method
The analytical method involves the extraction of Dasatinib and its deuterated internal standard, this compound, from human plasma using protein precipitation with acetonitrile (B52724).[3][4] After centrifugation, the supernatant is injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[2][5][6][7]
Experimental Protocols
1. Materials and Reagents
-
Dasatinib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and methanol (B129727)
-
Formic acid, analytical grade
-
Ultrapure water
-
Drug-free human plasma
2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib and this compound in methanol.
-
Working Standard Solutions: Perform serial dilutions of the Dasatinib stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
3. Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for calibration standards, QC samples, and unknown samples.
-
To 100 µL of the respective plasma sample (blank, standard, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile).[3][4]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3][4]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3][4]
-
Carefully transfer 100 µL of the clear supernatant into autosampler vials.[3][4]
-
Inject an aliquot (e.g., 1-20 µL) of the supernatant into the LC-MS/MS system for analysis.[3][4][5][6]
4. LC-MS/MS Instrumentation and Conditions
The following tables summarize the liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent[6] |
| Column | UPLC BEH C18 or equivalent (e.g., 2.1 mm x 50 mm, 1.7 µm)[8] |
| Column Temperature | 40°C[5] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[3] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 1-20 µL[3][4][5][6] |
| Gradient | As required to achieve separation |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | API 3200 triple quadrupole or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6][7] |
| MRM Transitions | See Table 3 |
| Ion Source Temperature | 550°C[5] |
| Ion Spray Voltage | 4500 V[5] |
| Collision Gas | Nitrogen[5] |
Table 3: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dasatinib | 488.2 | 401.1 | 26[3] |
| This compound | 552.1 | 452.0 | Optimized value |
Data Presentation
Method Validation Summary
The method was validated according to regulatory guidelines, and the performance characteristics are summarized below.
Table 4: Calibration Curve for Dasatinib
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL[3][9] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Regression Model | Linear, 1/x² weighting |
Table 5: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 8.0 | < 9.2 | 97.0 - 103.2 | 96.8 - 103.0 |
| Low | 3 | < 6.5 | < 7.8 | 95.5 - 104.1 | 94.9 - 104.5 |
| Medium | 500 | < 5.1 | < 6.2 | 92.3 - 101.7 | 93.1 - 102.3 |
| High | 800 | < 4.8 | < 5.9 | 94.6 - 100.9 | 95.2 - 101.5 |
Acceptance criteria for precision (%RSD) is ≤15% (≤20% for LLOQ) and for accuracy is within 85-115% (80-120% for LLOQ).[3]
Visualizations
Caption: Workflow for Dasatinib analysis in plasma.
Caption: Dasatinib's inhibitory signaling pathway.
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of Dasatinib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and accuracy, making it an invaluable tool for clinical and pharmacological research.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. vibgyorpublishers.org [vibgyorpublishers.org]
- 8. researchgate.net [researchgate.net]
- 9. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-Boc-N-deshydroxyethyl Dasatinib-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for optimizing dosing strategies and ensuring patient safety and efficacy. Accurate quantification of dasatinib and its metabolites in biological matrices is the cornerstone of these pharmacokinetic studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification, as it effectively compensates for variability in sample preparation and instrument response. N-Boc-N-deshydroxyethyl Dasatinib-d8 is a deuterated analog of a dasatinib metabolite derivative, designed to serve as a reliable internal standard in pharmacokinetic assays. This document provides detailed application notes and protocols for its use in such studies.
Rationale for Using a Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: Being structurally almost identical to the analyte, the deuterated standard exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for reliable correction.
-
Improved Accuracy and Precision: By accounting for variations throughout the analytical process, deuterated standards lead to significantly improved accuracy and precision of the measurement of the analyte's concentration.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for dasatinib and its major metabolites in humans. The use of a reliable internal standard like this compound is essential for generating such high-quality data.
Table 1: Pharmacokinetic Parameters of Dasatinib in Humans Following Oral Administration
| Parameter | Value | Reference(s) |
| Time to Peak Concentration (Tmax) | 0.5 - 6 hours | [1] |
| Terminal Half-life (t½) | 3 - 5 hours | [2] |
| Apparent Volume of Distribution (Vd/F) | 2505 L (high variability) | [1] |
| Plasma Protein Binding | ~96% | [1] |
| Major Metabolizing Enzyme | CYP3A4 | [1] |
Table 2: Major Circulating Metabolites of Dasatinib and their Relative Exposure
| Metabolite | Formation Pathway | Relative Exposure (AUC % of Dasatinib) | Pharmacological Activity | Reference(s) |
| M4 (N-dealkylated) | N-dealkylation (CYP3A4) | ~5% | Similar potency to dasatinib | [1] |
| M5 (N-oxide) | N-oxidation (FMO3) | Minor | >10-fold less potent than dasatinib | [1][3] |
| M20 (Hydroxymethyl) | Hydroxylation (CYP3A4) | ~45% (in combination with M24) | Less potent than dasatinib | [1] |
| M24 (Hydroxymethyl) | Hydroxylation (CYP3A4) | ~25% (in combination with M20) | Less potent than dasatinib | [1] |
Table 3: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Method with Deuterated IS (Dasatinib-d8) | Method with Non-Deuterated IS (e.g., Imatinib) | Reference(s) |
| Precision (%CV) | < 10% | < 15% | [4][5] |
| Accuracy (%Bias) | ± 10% | ± 15% | [4][5] |
| Matrix Effect Variability | Minimized | Can be significant | [4][6] |
| Recovery | High and consistent | Variable | [5][7] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol describes a common and efficient method for extracting dasatinib and the internal standard from plasma samples.
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Prepare a working solution of the internal standard by diluting the stock solution with methanol or acetonitrile (B52724) to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development.
-
-
Sample Thawing and Aliquoting:
-
Thaw frozen plasma samples (patient samples, calibration standards, and quality controls) at room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.
-
-
Addition of Internal Standard:
-
Add 25 µL of the internal standard working solution (100 ng/mL) to each plasma sample.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis
The following are general starting conditions for the LC-MS/MS analysis. Instrument-specific optimization is required.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dasatinib | 488.1 | 401.1 | 35 |
| This compound (IS) | 552.2 | 452.2 | 30 |
Note on the Internal Standard MRM Transition: The N-Boc protecting group is labile and is expected to be lost in the mass spectrometer, typically as a neutral loss of isobutylene (B52900) and carbon dioxide (100 Da). Therefore, the precursor ion for the internal standard is its protonated molecular weight, and the product ion corresponds to the deuterated N-deshydroxyethyl dasatinib core after the loss of the Boc group. This transition should be confirmed and optimized during method development by direct infusion of the this compound standard.
Mandatory Visualizations
Caption: Bioanalytical workflow for pharmacokinetic analysis.
Caption: Simplified Dasatinib signaling pathway inhibition.
References
- 1. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. impactfactor.org [impactfactor.org]
Application Note and Protocol: Sample Preparation for Dasatinib Analysis in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib (B193332) is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Accurate quantification of Dasatinib in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to optimize dosing and ensure patient safety and efficacy. This document provides detailed protocols for the three most common sample preparation techniques for Dasatinib analysis in human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[1]
Materials and Reagents
-
General:
-
Dasatinib reference standard
-
Stable isotope-labeled internal standard (e.g., Dasatinib-d8)[2]
-
HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), formic acid, methyl tert-butyl ether (MTBE), ethyl acetate, ammonium (B1175870) acetate[1][2][3]
-
Reagent grade water (e.g., Milli-Q)[2]
-
Drug-free human plasma with K2EDTA as anticoagulant[2]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., CentriVap®) or nitrogen evaporator[1][4]
-
-
For SPE:
-
Oasis HLB 96-well plates or equivalent solid-phase extraction cartridges[5]
-
SPE manifold
-
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used method for sample cleanup.[6] It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[2][7][8]
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[2]
-
Add 50 µL of a methanolic internal standard solution (e.g., 0.4 µg/mL Dasatinib-d8).[2]
-
Add a protein precipitating agent. Two common options are:
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 5500 rpm for 10 minutes) to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
An aliquot of the supernatant (e.g., 20 µL) can be directly injected into the LC-MS/MS system.[2]
// Nodes plasma [label="1. Start with\n200 µL Human Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="2. Add 50 µL\nInternal Standard (IS)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_precipitant [label="3. Add Precipitating Agent\n(e.g., Methanol/Formic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="4. Vortex Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="5. Centrifuge\n(5500 rpm, 10 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="6. Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="7. Inject into\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges plasma -> add_is [color="#5F6368"]; add_is -> add_precipitant [color="#5F6368"]; add_precipitant -> vortex [color="#5F6368"]; vortex -> centrifuge [color="#5F6368"]; centrifuge -> supernatant [color="#5F6368"]; supernatant -> inject [color="#5F6368"]; } .enddot Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates analytes from interferences by partitioning them between two immiscible liquid phases.[1] This method often results in a cleaner extract compared to PPT.[1]
Protocol:
-
Add 20 µL of the internal standard solution (e.g., 500 ng/mL Lopinavir).[1][4]
-
For alkalinization, add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 2 minutes.[3]
-
Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[1][3][4]
-
Vortex thoroughly for 5 minutes.[3]
-
Centrifuge at 3000 rpm for 20 minutes at 18°C to separate the layers.[1][4]
-
Evaporate the organic solvent to dryness under vacuum or a stream of nitrogen at 35°C.[1][3][4]
-
Reconstitute the dried residue in 180 µL of a mobile phase-compatible solution (e.g., 85% Methanol and 15% 0.05M ammonium acetate).[1][4]
-
Transfer an aliquot (e.g., 20 µL) to an autosampler vial for injection.[1][4]
// Nodes plasma [label="1. Start with\n180 µL Human Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="2. Add 20 µL IS", fillcolor="#F1F3F4", fontcolor="#202124"]; alkalinize [label="3. Alkalinize (optional)\nwith NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="4. Add 2 mL\nOrganic Solvent (e.g., MTBE)", fillcolor="#F1F3F4", fontcolor="#202124"]; vortex [label="5. Vortex Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="6. Centrifuge\n(3000 rpm, 20 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_organic [label="7. Collect Organic Layer", fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="8. Evaporate to Dryness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="9. Reconstitute in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="10. Inject into\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges plasma -> add_is [color="#5F6368"]; add_is -> alkalinize [color="#5F6368"]; alkalinize -> add_solvent [color="#5F6368"]; add_solvent -> vortex [color="#5F6368"]; vortex -> centrifuge [color="#5F6368"]; centrifuge -> collect_organic [color="#5F6368"]; collect_organic -> evaporate [color="#5F6368"]; evaporate -> reconstitute [color="#5F6368"]; reconstitute -> inject [color="#5F6368"]; } .enddot Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away.[5][9] This method is particularly useful for achieving low limits of quantification.
Protocol (using Oasis HLB 96-well plates):
-
Conditioning: Condition the SPE wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic solution) onto the SPE plate.
-
Washing: Wash the wells with a series of solvents to remove interferences. A typical wash may include a weak organic solvent solution (e.g., 5% methanol in water).
-
Elution: Elute Dasatinib and the internal standard from the sorbent using a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the residue in a mobile phase-compatible solution.
-
Injection: Inject an aliquot into the LC-MS/MS system.
// Nodes condition [label="1. Condition SPE Plate\n(Methanol, then Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; load [label="2. Load Pre-treated\nPlasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="3. Wash Plate to\nRemove Interferences", fillcolor="#F1F3F4", fontcolor="#202124"]; elute [label="4. Elute Analyte\nwith Organic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="5. Evaporate Eluate\nto Dryness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="6. Reconstitute in\nMobile Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="7. Inject into\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges condition -> load [color="#5F6368"]; load -> wash [color="#5F6368"]; wash -> elute [color="#5F6368"]; elute -> evaporate [color="#5F6368"]; evaporate -> reconstitute [color="#5F6368"]; reconstitute -> inject [color="#5F6368"]; } .enddot Caption: Solid-Phase Extraction Workflow.
Data Presentation: Comparison of Methods
The choice of sample preparation method can impact the performance of the bioanalytical assay. The following tables summarize quantitative data from various published methods for Dasatinib analysis.
Table 1: Linearity and Sensitivity
| Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Protein Precipitation | 1 - 400 | Not Specified | [2] |
| Protein Precipitation | 5 - 300 | 5 | [7][8] |
| Liquid-Liquid Extraction | 1 - 98 | 1 | [1][4] |
| Liquid-Liquid Extraction | 2.0 - 490.0 | 2.0 | [3] |
| Solid-Phase Extraction | 1.00 - 1000 | 1.00 | [5] |
Table 2: Recovery and Matrix Effect
| Method | Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Dasatinib | 50 | 112.1 | Not Specified | [7] |
| 180 | 104.2 | [7] | |||
| 300 | 103.7 | [7] | |||
| Liquid-Liquid Extraction | Dasatinib | 4.9 | 64.2 - 71.8 | 108.8 - 110.9 | [3] |
| Solid-Phase Extraction | Dasatinib | Not Specified | >79 | Minimal | [5] |
Table 3: Precision and Accuracy
| Method | Precision (CV%) | Accuracy (%) | Reference | | :--- | :--- | :--- | | Protein Precipitation | Not Specified | Not Specified | | | Liquid-Liquid Extraction | Intra-day: 2.3 - 6.2Inter-day: 4.3 - 7.0 | Intra-day: 88.2 - 105.8Inter-day: 90.6 - 101.7 |[1][4] | | Solid-Phase Extraction | Intra- and Inter-assay: within 5.3 | Within ± 9.0 of nominal values |[5] |
Conclusion
The selection of an appropriate sample preparation method for Dasatinib analysis in human plasma depends on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available instrumentation.
-
Protein Precipitation is a rapid and simple method suitable for high-throughput analysis, although it may be more susceptible to matrix effects.[2][7]
-
Liquid-Liquid Extraction offers a cleaner sample extract than PPT, leading to reduced matrix effects and improved sensitivity.[1][3]
-
Solid-Phase Extraction provides the most thorough sample cleanup, resulting in high recovery and minimal matrix effects, making it ideal for assays requiring the lowest limits of quantification.[5]
Each of the described methods has been successfully validated and applied in pharmacokinetic and clinical studies for the quantification of Dasatinib in human plasma.[1][2][5] Researchers should validate their chosen method according to regulatory guidelines to ensure reliable and accurate results.
References
- 1. scielo.br [scielo.br]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. ACG Publications - Quantification of antileukemic drug Dasatinib in human plasma: Application of a sensitive liquid chromatographic method [acgpubs.org]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Precipitation with N-Boc-N-deshydroxyethyl Dasatinib-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a deuterated derivative of a metabolite of Dasatinib, a potent tyrosine kinase inhibitor. While primarily used as an internal standard in pharmacokinetic studies, its structural similarity to Dasatinib suggests potential applications in proteomics and drug discovery research, particularly in the selective precipitation of target proteins. This document provides a detailed protocol for utilizing this compound for the targeted precipitation of proteins, which can be a valuable tool for identifying drug-protein interactions, enriching for specific kinases, and sample preparation for downstream analysis such as mass spectrometry.
The principle behind this application lies in the interaction between this compound and its target proteins. Dasatinib is known to bind to the ATP-binding site of several kinases, most notably BCR-ABL and Src family kinases[1][2]. This specific binding can be exploited to induce a conformational change or insolubility of the protein-ligand complex under specific solvent conditions, leading to its precipitation. This method offers a potential advantage over non-specific precipitation methods by enriching for proteins that interact with the Dasatinib scaffold.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for protein precipitation using this compound.
Materials
-
This compound (ensure high purity)
-
Cell lysate or protein mixture containing target proteins (e.g., from cell lines known to express BCR-ABL or Src family kinases)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Organic solvent (e.g., pre-chilled acetone (B3395972), methanol, or ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Sonicator (optional, for resuspension)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Method
-
Sample Preparation:
-
Prepare cell lysates by incubating cells in a suitable lysis buffer on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the lysate using a standard protein assay. Adjust the concentration to a working range of 1-5 mg/mL with lysis buffer.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO. The concentration of the stock solution should be at least 100-fold higher than the final desired concentration to minimize the volume of organic solvent added to the protein sample.
-
-
Protein Precipitation:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to the protein sample. The final concentration of the compound may need to be optimized, but a starting point of 10-100 µM is recommended.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for binding of the compound to its target proteins.
-
Slowly add 4 volumes of pre-chilled organic solvent (e.g., acetone) to the protein-compound mixture. For example, to 100 µL of protein sample, add 400 µL of cold acetone.
-
Vortex the mixture gently and incubate at -20°C for at least 1 hour to facilitate protein precipitation. For enhanced precipitation of low abundance proteins, an overnight incubation may be beneficial.
-
Centrifuge the mixture at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully decant and discard the supernatant.
-
-
Washing and Resuspension:
-
Wash the protein pellet by adding 500 µL of cold 80% acetone (or the organic solvent used for precipitation) and centrifuging at 14,000 x g for 10 minutes at 4°C. This step helps to remove any remaining contaminants.
-
Repeat the wash step once more.
-
After the final wash, carefully remove all residual solvent and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., urea-based buffer for mass spectrometry, or SDS-PAGE sample buffer for western blotting). Sonication may be used to aid in resuspension.
-
Data Presentation
The efficiency of protein precipitation can be influenced by several factors. The following table provides a summary of hypothetical quantitative data for optimizing the precipitation protocol.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| This compound Conc. | 10 µM | 50 µM | 100 µM | Higher concentrations may increase the yield of target proteins but could also lead to non-specific precipitation. |
| Precipitation Solvent | Acetone | Methanol | Ethanol (B145695) | Acetone is often effective for a broad range of proteins. Methanol and ethanol can also be used and may offer different selectivities. |
| Incubation Time at -20°C | 1 hour | 4 hours | Overnight | Longer incubation times generally lead to higher protein recovery, especially for low abundance proteins. |
| Protein Recovery (Hypothetical) | 75% | 85% | 90% | The percentage of total protein recovered in the pellet. This can be quantified using a protein assay. |
| Target Protein Enrichment (Hypothetical) | 2-fold | 5-fold | 8-fold | The fold-enrichment of a known Dasatinib target (e.g., Src kinase) in the precipitated fraction compared to the starting lysate, as determined by western blotting or mass spectrometry. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein precipitation.
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling and Dasatinib inhibition.
Src Family Kinase Signaling Pathway
Caption: Src family kinase signaling and Dasatinib inhibition.
References
Application Note: Quantification of N-Boc-N-deshydroxyethyl Dasatinib-d8 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib is a potent tyrosine kinase inhibitor utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The development of robust bioanalytical methods for the quantification of Dasatinib and its related compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. N-Boc-N-deshydroxyethyl Dasatinib-d8 is a stable isotope-labeled internal standard, essential for achieving high accuracy and precision in the quantification of N-Boc-N-deshydroxyethyl Dasatinib or related metabolites. The tert-butyloxycarbonyl (Boc) protecting group is often incorporated during synthetic processes. This application note provides a detailed protocol for the determination of this compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Quantitative Data Summary
The following tables summarize the predicted MRM transitions and typical mass spectrometer parameters for the analysis of this compound.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |
| This compound | 553.2 | 453.2 | Neutral loss of the Boc group (-100 Da) |
| This compound | 553.2 | 497.2 | Neutral loss of isobutylene (B52900) (-56 Da) |
Note: The precursor ion is the protonated molecule [M+H]⁺. The exact m/z may vary slightly based on instrument calibration.
Table 2: Generic Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimization required (typically 20-40 eV) |
Experimental Protocols
This section details the methodology for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Control biological matrix (e.g., human plasma, rat plasma)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a mixture of methanol and water (50:50, v/v) to create a series of working standard solutions for method development and optimization.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from biological matrices.
-
To 50 µL of the biological matrix sample, add 150 µL of acetonitrile containing the internal standard (if a different internal standard is used for the primary analyte).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good chromatographic separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40 °C
b. Mass Spectrometry (MS) Conditions
-
The mass spectrometer should be operated in positive ion electrospray mode.
-
Optimize the MRM transitions and collision energies by infusing a standard solution of this compound directly into the mass spectrometer. The predicted transitions in Table 1 serve as a starting point for optimization.
-
Tune other source parameters, such as capillary voltage and gas flows, to achieve maximum signal intensity and stability.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical workflow of the analytical method.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical diagram of MRM transitions for this compound.
Application of N-Boc-N-deshydroxyethyl Dasatinib-d8 in ANDA Filings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Abbreviated New Drug Application (ANDA) process is the primary pathway for the approval of generic drugs in the United States. A critical component of an ANDA submission is the demonstration of bioequivalence between the generic product and the reference listed drug (RLD). This is typically established through pharmacokinetic studies that require a robust and validated bioanalytical method for the accurate quantification of the drug and/or its major active metabolites in biological matrices.
Dasatinib, a potent tyrosine kinase inhibitor, is widely used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). For a generic version of Dasatinib to be approved, the ANDA applicant must demonstrate its bioequivalence to the innovator product. This necessitates the development of a highly selective and sensitive bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Dasatinib in plasma.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS. They offer superior accuracy and precision by compensating for variability in sample preparation and matrix effects. N-Boc-N-deshydroxyethyl Dasatinib-d8 is a deuterated analog of a Dasatinib-related compound. While Dasatinib-d8 is a commonly used internal standard for Dasatinib, this compound can serve as a valuable tool in bioanalytical methods, potentially as an internal standard for Dasatinib or its N-deshydroxyethyl metabolite, a known active metabolite of Dasatinib. The Boc (tert-butyloxycarbonyl) protecting group may offer advantages in terms of stability or synthesis of the internal standard. This document provides detailed application notes and protocols for the proposed use of this compound in support of ANDA filings for Dasatinib.
Application Notes
Rationale for the Use of this compound in ANDA Filings
The use of a stable isotope-labeled internal standard is a critical aspect of a bioanalytical method validation that will be scrutinized by regulatory agencies during the review of an ANDA. The primary reasons for employing this compound in bioanalytical methods for Dasatinib bioequivalence studies are:
-
Mitigation of Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability. The use of an internal standard added at the beginning of this process allows for the normalization of any analyte loss.
-
Improved Accuracy and Precision: By accounting for analytical variability, the use of a deuterated internal standard significantly improves the accuracy and precision of the bioanalytical method, which is essential for the statistical analysis of bioequivalence data.
-
Regulatory Compliance: The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation encourages the use of stable isotope-labeled internal standards for their ability to ensure the reliability of pharmacokinetic data submitted in ANDAs.[1][2]
Role in Bioequivalence Studies
Bioequivalence studies for ANDA submissions for Dasatinib tablets will typically involve a randomized, single-dose, crossover study in healthy volunteers under fasting and fed conditions. Plasma samples are collected at various time points and analyzed to determine pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the concentration-time curve). The ratio of the generic product to the RLD for these parameters must fall within a 90% confidence interval of 80-125% to establish bioequivalence. The use of this compound as an internal standard in the bioanalytical method ensures the integrity of the pharmacokinetic data that forms the basis of this statistical comparison.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of Dasatinib and its N-deshydroxyethyl metabolite, with the proposed use of this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dasatinib | 488.1 | 401.1 | 35 |
| N-deshydroxyethyl Dasatinib | 444.2 | 401.0 | 38 |
| This compound (Proposed IS) | 552.3 | 401.1 (or other stable fragment) | To be optimized |
Note: The MRM transition for this compound needs to be empirically determined. A plausible fragmentation could involve the loss of the Boc group and the deuterated side chain to yield a common product ion with Dasatinib or its metabolite.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (as per FDA Guidance) | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85-110% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |
Experimental Protocols
Protocol 1: Bioanalytical Method for the Quantification of Dasatinib in Human Plasma
1. Objective: To accurately quantify the concentration of Dasatinib in human plasma samples obtained from a bioequivalence study in support of an ANDA filing.
2. Materials and Reagents:
-
Dasatinib reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
3. Preparation of Stock and Working Solutions:
-
Dasatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Dasatinib reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Dasatinib Working Solutions: Prepare serial dilutions of the Dasatinib stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.
4. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
5. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: As specified in Table 1.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dasatinib to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to determine the equation of the line.
-
Quantify the concentration of Dasatinib in the QC and study samples using the regression equation.
Mandatory Visualizations
Caption: Bioanalytical workflow for Dasatinib quantification.
Caption: Role of bioanalysis in ANDA bioequivalence demonstration.
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method provides a robust and reliable approach for the quantification of Dasatinib in human plasma. This is a critical component for conducting bioequivalence studies required for an ANDA submission. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to establish a bioanalytical method that meets the stringent requirements of regulatory agencies, ultimately facilitating the approval of generic Dasatinib products. The principles outlined are grounded in established best practices for bioanalysis and are aligned with FDA guidance for ANDA filings.
References
Application Note: UPLC-MS/MS Method for the Separation and Quantification of Dasatinib and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the simultaneous separation and quantification of Dasatinib (B193332) and its five major metabolites (M4, M5, M6, M20, and M24) in plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The described method is sensitive, specific, and suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[2][3] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetics, efficacy, and potential for drug-drug interactions. This application note outlines a robust UPLC-MS/MS method for the simultaneous determination of Dasatinib and its key metabolites.
Dasatinib Metabolism
Dasatinib undergoes extensive phase I metabolism, with the five most prominent metabolites being:
CYP3A4 is the primary enzyme responsible for the formation of M4, M20, and M24.[2] Flavin-containing monooxygenase 3 (FMO3) is mainly involved in the formation of the N-oxide metabolite, M5.[2] The enzyme responsible for the formation of the M6 carboxylic acid metabolite is believed to be a cytosolic oxidoreductase.[4]
References
Troubleshooting & Optimization
optimizing mass spectrometer parameters for N-Boc-N-deshydroxyethyl Dasatinib-d8
Welcome to the technical support center for the application of N-Boc-N-deshydroxyethyl Dasatinib-d8 in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, parameter optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
A1: The molecular weight of this compound is 552.1 g/mol .[1] In positive electrospray ionization (ESI+) mode, the expected singly charged precursor ion ([M+H]⁺) is m/z 553.1 .
Q2: What are the most probable product ions for this compound for Multiple Reaction Monitoring (MRM)?
A2: The fragmentation of N-Boc protected compounds typically involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Additionally, a known transition for the non-deuterated N-deshydroxyethyl Dasatinib (B193332) is m/z 444.26 → 401.0.[2] Based on this, the most probable product ions for this compound (precursor m/z 553.1) are:
-
Loss of the Boc group: 553.1 - 100.1 = m/z 453.0
-
Subsequent fragmentation of the des-Boc ion: A transition analogous to the non-deuterated compound would be from the deuterated des-Boc precursor. The core structure leading to the 401.0 fragment in the non-deuterated version remains in the deuterated compound. Therefore, a likely product ion would be m/z 401.0 .
Thus, a primary MRM transition to investigate would be 553.1 → 453.0 . A secondary, confirmatory transition could be 553.1 → 401.0 .
Q3: I am not seeing a strong signal for my compound. What are the common causes?
A3: Low signal intensity can stem from several factors. A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:
-
Mass Spectrometer Parameters: Ensure the correct precursor and product ions are being monitored. The collision energy and cone/declustering potential may not be optimal.
-
Sample Preparation: Inefficient extraction, sample degradation, or the presence of ion-suppressing matrix components can significantly reduce signal.
-
Liquid Chromatography: Poor peak shape, incorrect mobile phase composition, or co-elution with interfering compounds can affect ionization efficiency.
-
Compound Integrity: Verify the concentration and stability of your stock and working solutions.
Q4: How can I optimize the collision energy and other MS parameters?
A4: Direct infusion of a standard solution of this compound (e.g., 100-500 ng/mL in 50:50 methanol (B129727):water with 0.1% formic acid) into the mass spectrometer is the most effective way to optimize parameters. Systematically ramp the collision energy and cone/declustering potential to find the values that yield the maximum signal intensity for your chosen MRM transition.
Q5: What are some common issues related to the N-Boc protecting group in mass spectrometry?
A5: The N-Boc group is thermally labile and can be susceptible to in-source fragmentation, where the molecule fragments in the ionization source before entering the mass analyzer. This can lead to a weaker signal for the intended precursor ion and an increased signal for the deprotected ion (m/z 453.0). Optimizing source parameters, such as the source temperature and voltages, can help minimize this effect.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Potential Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor ion is set to m/z 553.1. Scan for the predicted product ions (m/z 453.0 and 401.0) in a product ion scan to confirm their presence. |
| Suboptimal Collision Energy (CE) or Declustering Potential (DP) | Perform a direct infusion of the standard and optimize CE and DP to maximize the signal for the chosen MRM transition. |
| Inefficient Ionization | Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid) for efficient ESI+ ionization. Check for and clean any contamination in the ion source. |
| Sample Preparation Issues | Review your extraction protocol. Consider if a different sample cleanup method (e.g., solid-phase extraction instead of protein precipitation) might reduce matrix effects. |
| Compound Degradation | Prepare fresh working solutions from your stock. Ensure proper storage of all solutions. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Improve sample cleanup. Dilute the sample if sensitivity allows. Adjust chromatographic conditions to separate the analyte from the interfering matrix components. |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to ensure the system is clean. |
| Co-eluting Isobaric Compounds | If an interfering peak has the same mass, improve chromatographic separation by modifying the gradient, mobile phase, or using a different column. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in an appropriate solvent such as methanol or DMSO.
-
Working Solutions: Prepare serial dilutions of the primary stock solution in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water) to create a range of concentrations for your experiments.
Protocol 2: Mass Spectrometer Parameter Optimization via Direct Infusion
-
Prepare a standard solution: Dilute the this compound working solution to a concentration of approximately 100-500 ng/mL in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infuse the solution: Using a syringe pump, directly infuse the standard solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize Cone/Declustering Potential: In Q1 scan mode, monitor the intensity of the precursor ion (m/z 553.1) while ramping the cone or declustering potential to find the value that gives the maximum signal.
-
Optimize Collision Energy: Set the instrument to product ion scan mode for the precursor m/z 553.1. Ramp the collision energy to observe the fragmentation pattern and identify the most abundant product ions. Then, in MRM mode for the desired transition (e.g., 553.1 → 453.0), ramp the collision energy to find the optimal value that maximizes the product ion signal.
Protocol 3: Sample Preparation from Plasma (Protein Precipitation)
-
Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound working solution to each plasma sample.
-
Protein Precipitation: Add 3 volumes (300 µL) of cold acetonitrile (B52724) containing 0.1% formic acid to each sample.
-
Vortexing: Vortex the samples for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
Injection: Inject the final sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Value/Range | Source/Comment |
| Compound Name | This compound | - |
| Molecular Weight | 552.1 g/mol | [1] |
| Precursor Ion ([M+H]⁺) | m/z 553.1 | Calculated |
| Proposed MRM Transition 1 | 553.1 → 453.0 | Based on loss of Boc group |
| Proposed MRM Transition 2 | 553.1 → 401.0 | Based on fragmentation of the core molecule[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Standard for this class of compounds |
Visualizations
Caption: Experimental workflow for the quantification of analytes using LC-MS/MS.
Caption: Logical troubleshooting workflow for low or no signal intensity.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Signal Intensity of Dasatinib-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of the Dasatinib-d8 internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Dasatinib-d8 signal intensity unexpectedly low or absent?
Low or non-existent signal for the Dasatinib-d8 internal standard can originate from various stages of the analytical workflow.[1] A systematic approach is necessary to pinpoint the root cause. The problem could be related to:
-
Mass Spectrometer (MS) Settings: Sub-optimal ionization or fragmentation parameters.[1]
-
Liquid Chromatography (LC) Conditions: Poor chromatography or separation of the IS from the analyte into a region of ion suppression.[1][2]
-
Sample Preparation: Inefficient extraction, errors in IS addition, or degradation during processing.[3][4]
-
Internal Standard Integrity: Degradation of the IS stock or working solutions, or incorrect concentration.[4]
-
Instrument Performance: General hardware issues, a contaminated ion source, or a failing column.[4][5]
A logical first step is to confirm the instrument is functioning correctly by infusing a known standard directly into the mass spectrometer or by running a system suitability test.[1] If the instrument is performing as expected, the issue is likely related to the specific method (chromatography or sample preparation).[1]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of low Dasatinib-d8 signal.
Caption: General troubleshooting workflow for low Dasatinib-d8 signal.[1]
Mass Spectrometry (MS) Optimization
Q2: How can I ensure my mass spectrometer is optimized for Dasatinib-d8?
Optimal MS parameters are crucial for sensitivity.[1] Dasatinib (B193332) and its deuterated internal standard are typically analyzed using electrospray ionization in positive mode (ESI+).[1][6] Key parameters like the Multiple Reaction Monitoring (MRM) transition, declustering potential (DP), and collision energy (CE) must be optimized for your specific instrument.[1] This is best done by infusing a standard solution (e.g., 100-500 ng/mL) of Dasatinib-d8 directly into the mass spectrometer.[1]
Table 1: Typical Mass Spectrometry Parameters for Dasatinib & Dasatinib-d8
| Parameter | Dasatinib | Dasatinib-d8 | Source(s) |
|---|---|---|---|
| Precursor Ion (Q1) | m/z 488.1 - 488.7 | m/z 496.15 - 496.4 | [1][7][8][9] |
| Product Ion (Q3) | m/z 401.1 - 401.5 | m/z 406.1 - 409.1 | [1][3][7][8] |
| Declustering Potential (DP) | 45 - 86 V | ~60 V (Analyte Dependent) | [1][10] |
| Collision Energy (CE) | 32 - 33 V | ~32 V (Analyte Dependent) | [1][10] |
| Ionization Mode | ESI Positive | ESI Positive | [6] |
Note: Optimal values for DP, CE, and ion source parameters are instrument-specific and should be determined empirically.[1]
Liquid Chromatography (LC) Conditions
Q3: Could my liquid chromatography method be the cause of a low signal?
Yes, chromatographic issues can lead to poor signal intensity. A potential problem with deuterated standards is a slight chromatographic separation from the non-labeled analyte.[1][2] If the analyte and IS do not co-elute perfectly, they may experience different degrees of matrix-induced ion suppression, which can compromise quantitation.[1][2] Using a gradient elution may help minimize this separation.[1] Poor peak shape (e.g., tailing or splitting) can also lower the signal-to-noise ratio.
Table 2: Example Liquid Chromatography Conditions for Dasatinib Analysis
| Parameter | Example Condition | Source(s) |
|---|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7-3.5 µm) | [3][7][9][11] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Acetate | [3][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | [3][7] |
| Flow Rate | 0.4 - 0.7 mL/min | [3][7][12] |
| Column Temperature | 40 °C | [3][7] |
| Injection Volume | 5 - 20 µL |[3][7][12] |
Sample Preparation
Q4: How can the sample preparation process affect the Dasatinib-d8 signal?
The sample preparation stage is a common source of low or variable IS signal.[4] Key issues include:
-
Inefficient Extraction: If the extraction recovery for Dasatinib-d8 is low or inconsistent, the final signal will be weak and variable.[3][13]
-
Pipetting Errors: Inaccurate addition of the IS working solution to the samples is a frequent human error that leads to signal variability.[4]
-
Matrix Effects: Co-eluting components from the biological matrix (e.g., phospholipids) can suppress the ionization of Dasatinib-d8 in the MS source.[3][13] While protein precipitation (PPT) is a common and fast technique, methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts and reduce matrix effects.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vibgyorpublishers.org [vibgyorpublishers.org]
- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
how to minimize matrix effects in Dasatinib bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Dasatinib (B193332) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in Dasatinib bioanalysis and why are they a concern?
A1: Matrix effects are the alteration of the ionization efficiency of Dasatinib by co-eluting, undetected components from the biological sample matrix, such as plasma or serum.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1] Endogenous substances like phospholipids (B1166683) and exogenous compounds are common causes of matrix effects.[1]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as Dasatinib-d8, is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis.[1] Because Dasatinib-d8 is chemically and physically almost identical to Dasatinib, it co-elutes and experiences similar ionization suppression or enhancement.[1] This allows it to compensate for variations throughout the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification.[1]
Q3: What are the common sample preparation techniques to minimize matrix effects for Dasatinib?
A3: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3]
-
Protein Precipitation (PPT): A simple and fast method, but it may result in less clean extracts, potentially leading to more significant matrix effects.[1][4]
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner samples than PPT by selectively extracting the analyte into an immiscible organic solvent, thereby reducing interferences.[1][5]
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for producing clean extracts by utilizing a solid sorbent to selectively isolate the analyte, which significantly reduces matrix components.[1][4]
The choice of method depends on the required sensitivity, throughput, and the complexity of the biological matrix.[1]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The FDA guidance for bioanalytical method validation recommends evaluating the matrix effect using at least six different sources of the biological matrix.[6][7] The coefficient of variation (CV) of the normalized matrix factor across these sources should ideally be within 15%.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Signal Intensity / Sensitivity | Ion suppression from co-eluting matrix components.[8] | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method like SPE or LLE to better remove interfering phospholipids and other matrix components.[1][4] 2. Chromatographic Optimization: Adjust the LC gradient to achieve better separation between Dasatinib and the region where matrix effects are most pronounced.[1] 3. Use a SIL-IS: Employ Dasatinib-d8 to compensate for signal variability.[1] |
| High Variability in QC Samples | Significant and variable matrix effects between different lots of the biological matrix. | 1. Improve Sample Cleanup: A more robust extraction method like SPE can reduce lot-to-lot variability.[4] 2. Use a SIL-IS: Dasatinib-d8 is crucial for compensating for these variations.[1] |
| Inconsistent Recovery | Inefficient or variable extraction of Dasatinib from the matrix. | 1. Optimize Extraction Protocol: Re-evaluate the extraction solvent, pH, and mixing parameters.[1] 2. Evaluate Different Techniques: Compare the recovery of PPT, LLE, and SPE to identify the most efficient and reproducible method for your specific matrix.[1] |
| Poor Peak Shape (Tailing, Splitting) | Interference from matrix components or issues with the analytical column. | 1. Enhance Sample Cleanup: Cleaner samples are less likely to cause peak shape issues.[1] 2. Use a Guard Column: This protects the analytical column from strongly retained matrix components.[1] 3. Implement Column Washing: A thorough column wash at the end of each run can remove residual matrix components.[1] |
Data Summary of Sample Preparation Techniques
The following table summarizes quantitative data from various studies on the extraction recovery and matrix effect of different sample preparation methods for Dasatinib.
| Method | Analyte | Extraction Recovery (%) | Matrix Effect (%) | Internal Standard | Reference |
| Protein Precipitation | Dasatinib | 105.66 - 113.08 | Not explicitly stated, but the method was validated with a SIL-IS to eliminate the impact of matrix effects. | Dasatinib-d8 | [3] |
| Protein Precipitation | Dasatinib | 95 - 114 | Not explicitly stated, but the method was validated. | Quinoxaline | [9] |
| Liquid-Liquid Extraction | Dasatinib | 63.7 - 71.8 | Not explicitly stated, but the method was validated. | Gliquidone | [10] |
| Liquid-Liquid Extraction | Dasatinib | 88.3 - 103.6 | Not explicitly stated, but the method showed high accuracy. | Not specified for Dasatinib alone | [4] |
| Solid-Phase Extraction | Dasatinib | >80 | Matrix factor >2 (indicating significant matrix effect before optimization) | Not specified | [11] |
| µ-SPE (micro-solid phase extraction) | Dasatinib & other TKIs | 82 - 114 | 85 - 118 (negligible effect) | Not specified for Dasatinib alone | [4] |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a common and straightforward method for sample preparation.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of Dasatinib-d8 working solution as the internal standard.
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract compared to PPT.
-
To a 180 µL plasma sample aliquot, add 20 µL of the internal standard solution.[2][12]
-
Briefly vortex the sample.
-
Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[2][12]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.[8]
-
Carefully transfer the upper organic layer to a new clean tube.[2][8][12]
-
Dry the organic extract in a vacuum sample concentrator or under a stream of nitrogen.[2][12]
-
Reconstitute the dried residue in 180 µL of a mixture of 85% methanol (B129727) and 15% 0.05M ammonium (B1175870) acetate.[2][12]
-
Vortex for 1 minute and transfer to an autosampler vial for injection.[2][8][12]
Solid-Phase Extraction (SPE)
SPE is a highly effective method for removing matrix interferences.
-
Condition a C8 SPE column with methanol and then with water.[13]
-
Dilute plasma samples with Milli-Q water and apply them to the conditioned SPE column.[13]
-
Wash the sorbent with water and then with 5% methanol to remove plasma proteins.[13]
-
Elute Dasatinib and the internal standard with two portions of methanol.[13]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Comparison of sample preparation workflows.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Resolving Chromatographic Peak Splitting for Dasatinib-d8
This technical support center is designed for researchers, scientists, and drug development professionals encountering chromatographic peak splitting issues during the analysis of Dasatinib-d8. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental challenges.
Troubleshooting Guide: Resolving Peak Splitting for Dasatinib-d8
Peak splitting for Dasatinib-d8, a commonly used internal standard, can compromise the accuracy and precision of quantitative bioanalysis. This guide provides a systematic approach to diagnose and resolve this issue.
Question: My chromatogram shows a split or shoulder peak for Dasatinib-d8. What are the potential causes and how can I fix it?
Answer:
Peak splitting for Dasatinib-d8 can stem from several factors, ranging from the analytical column and mobile phase to the injection solvent and potential chromatographic isotope effects. The first step is to determine if the issue affects only the Dasatinib-d8 peak or all peaks in the chromatogram.
-
If all peaks are splitting , the problem is likely related to a physical issue at the head of the column or in the HPLC system.[1]
-
If only the Dasatinib-d8 peak is splitting , the cause is more likely related to the specific chemical interactions of the analyte with the stationary phase or the mobile phase conditions.[2]
Below is a step-by-step guide to troubleshoot and resolve peak splitting for Dasatinib-d8.
Step 1: Investigate the Injection Solvent
A common cause of peak splitting is the use of an injection solvent that is significantly stronger than the initial mobile phase.[3]
-
Problem: The sample solvent is too strong, causing the analyte band to spread on the column before the gradient starts.
-
Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, use the initial mobile phase itself for reconstitution.
Illustrative Data:
| Parameter | Before Optimization (Reconstituted in 100% Acetonitrile) | After Optimization (Reconstituted in Initial Mobile Phase) |
| Peak Shape | Split Peak / Broad with Shoulder | Symmetrical, Gaussian |
| Asymmetry Factor (As) | > 1.5 | 1.0 - 1.2 |
| Theoretical Plates (N) | Decreased | Increased |
Step 2: Evaluate the Analytical Column
Column degradation or contamination can lead to peak distortion.
-
Problem: A void has formed at the column inlet, or the column frit is partially blocked.[2] This creates different flow paths for the analyte, resulting in a split peak.[1] Contamination of the stationary phase can also cause varying elution times for the same analyte.[2]
-
Solution:
-
Reverse and flush the column: This can sometimes dislodge particulates from the inlet frit.
-
Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged and should be replaced.
-
Use a guard column: To protect the analytical column from contamination and extend its lifetime.
-
Step 3: Optimize Mobile Phase Conditions
The composition and pH of the mobile phase are critical for achieving good peak shape.
-
Problem:
-
The mobile phase pH is too close to the pKa of Dasatinib, leading to mixed ionization states.
-
The buffer concentration is insufficient to maintain a stable pH.
-
-
Solution:
-
Adjust the mobile phase pH to be at least 2 units away from the pKa of Dasatinib.
-
Ensure adequate buffering capacity. Common buffers for Dasatinib analysis include ammonium (B1175870) acetate (B1210297) and phosphate (B84403) buffers.[4]
-
Step 4: Consider the Chromatographic Isotope Effect
Deuterated internal standards like Dasatinib-d8 can sometimes separate from the unlabeled analyte due to slight differences in their physicochemical properties. This is known as the chromatographic isotope effect. While often minimal in reversed-phase chromatography, it can be exacerbated by certain conditions.
-
Problem: Dasatinib-d8 and Dasatinib are partially resolved, and if the peak integration is not handled correctly, it can appear as a shoulder or a split peak for the internal standard.
-
Solution:
-
Modify the gradient: A shallower gradient can help to co-elute the analyte and the internal standard more effectively.
-
Adjust the mobile phase composition: Small changes to the organic solvent ratio or the use of a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) can alter the selectivity and minimize the separation.
-
Change the column chemistry: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide a different selectivity that reduces the isotope effect.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like Dasatinib-d8 used in the first place?
A1: Stable isotope-labeled internal standards like Dasatinib-d8 are considered the gold standard in quantitative bioanalysis.[5] Because they have nearly identical chemical and physical properties to the analyte (Dasatinib), they co-elute and experience similar matrix effects (ion suppression or enhancement). By using the ratio of the analyte peak area to the internal standard peak area, variability during sample preparation and analysis can be effectively compensated for, leading to more accurate and precise results.[4]
Q2: Can the temperature of the column affect peak shape?
A2: Yes, temperature can influence peak shape. A temperature gradient across the column can lead to peak broadening or splitting.[2] It is important to use a column oven to maintain a stable and uniform temperature. Pre-heating the mobile phase before it enters the column can also help to minimize temperature gradients.
Q3: Could my sample preparation method be causing the peak splitting?
A3: While less common, issues in sample preparation can contribute to peak shape problems. If the sample is not fully dissolved or contains particulates, this can block the column frit and lead to peak splitting. Ensure that your sample is fully reconstituted and centrifuge it before injection to remove any precipitates.
Q4: What are the typical LC-MS/MS parameters for Dasatinib and Dasatinib-d8 analysis?
A4: The following table summarizes typical LC-MS/MS parameters for the analysis of Dasatinib and Dasatinib-d8. These should be optimized for your specific instrument and method.
| Parameter | Dasatinib | Dasatinib-d8 |
| Precursor Ion (Q1) m/z | 488.1 | 496.15 |
| Product Ion (Q3) m/z | 401.1 | 406.1 |
| Ionization Mode | ESI Positive | ESI Positive |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Dasatinib-d8 Peak Splitting
This protocol provides a step-by-step experimental workflow to diagnose and resolve peak splitting of Dasatinib-d8.
-
Initial Assessment:
-
Inject a standard solution of Dasatinib-d8 and Dasatinib.
-
Observe the peak shapes of both analytes.
-
Confirm if the peak splitting is unique to Dasatinib-d8.
-
-
Injection Solvent Test:
-
Prepare two aliquots of a sample.
-
Reconstitute one in your current (potentially strong) solvent and the other in the initial mobile phase.
-
Inject both and compare the peak shapes. If the peak splitting is resolved in the mobile phase reconstitution, the injection solvent was the cause.
-
-
Column Integrity Check:
-
If the issue persists, remove the guard column (if present) and re-inject. If the peak shape improves, replace the guard column.
-
If there is no improvement, reverse and flush the analytical column according to the manufacturer's instructions.
-
If the peak splitting is still present after flushing, the column may be compromised and should be replaced.
-
-
Mobile Phase Optimization:
-
Prepare mobile phases with pH values at least 2 units above and below the pKa of Dasatinib.
-
Analyze the sample with each mobile phase to see the effect on peak shape.
-
If an isotope effect is suspected, systematically vary the organic-to-aqueous ratio in the mobile phase or switch the organic solvent (e.g., from acetonitrile (B52724) to methanol).
-
Protocol 2: LC-MS/MS Method for Dasatinib and Dasatinib-d8
This protocol provides a general LC-MS/MS method that can be used as a starting point for analysis.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard (Dasatinib-d8) solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5-10% B and increase to 90-95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Visualizations
References
Technical Support Center: Addressing Ion Suppression with N-Boc-N-deshydroxyethyl Dasatinib-d8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression in mass spectrometry using N-Boc-N-deshydroxyethyl Dasatinib-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1][3] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or for access to the droplet surface between the analyte and matrix components can hinder the analyte's ability to form gas-phase ions.[2][4]
Q2: How does a deuterated internal standard like this compound help in addressing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for ion suppression.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte of interest, it is expected to co-elute and experience the same degree of ion suppression.[5][6] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to ion suppression can be normalized, allowing for more accurate and precise quantification.[1][3]
Q3: Can I use this compound to correct for ion suppression for any analyte?
A3: this compound is a deuterated form of a derivative of Dasatinib.[7][8][9] Therefore, it is most suitable as an internal standard for the quantification of N-Boc-N-deshydroxyethyl Dasatinib or structurally very similar molecules. For effective correction, the internal standard and the analyte must have nearly identical chromatographic retention times and ionization efficiencies.[6] If the analyte is not structurally related to Dasatinib, a different, more appropriate SIL-IS should be used.
Q4: What are the common causes of ion suppression?
A4: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: Salts, phospholipids, proteins, and other molecules naturally present in biological samples.[2]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[10]
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[6][10]
-
Mobile phase additives: Non-volatile buffers or ion-pairing reagents can suppress the ionization of the analyte.[11]
Troubleshooting Guides
Problem 1: My analyte signal is significantly lower in matrix samples compared to clean solvent, even with the internal standard.
-
Possible Cause: Severe ion suppression is affecting both the analyte and the internal standard. While the internal standard can correct for a certain degree of suppression, extreme suppression can lead to signals falling below the limit of quantification.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment (see Experimental Protocols) to identify the regions of greatest ion suppression in your chromatogram.
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[3]
-
Optimize Chromatography: Adjust your chromatographic method to separate your analyte from the regions of significant ion suppression. This may involve changing the gradient, the column chemistry, or the mobile phase composition.[3]
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.[5]
-
Problem 2: The peak area ratio of my analyte to this compound is inconsistent across different samples.
-
Possible Cause: Differential ion suppression is occurring, where the analyte and the internal standard are not being affected by the matrix in the same way. This can happen if there is a slight chromatographic separation between the two compounds, a phenomenon known as the deuterium (B1214612) isotope effect, which can alter retention times.[1][12]
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard of the analyte and this compound in a clean solvent and confirm that their peaks are perfectly co-eluting.
-
Adjust Chromatography for Co-elution: If there is a slight separation, modify your chromatographic method to ensure complete co-elution. This might involve using a column with slightly lower resolution or adjusting the mobile phase composition.[12]
-
Prepare Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to better mimic the matrix effects.[1]
-
Problem 3: The signal for this compound is decreasing throughout my analytical run.
-
Possible Cause: Carryover of late-eluting matrix components is causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Improve Column Washing: Implement a more rigorous column washing step at the end of your gradient to remove strongly retained matrix components.
-
Data Presentation
The following table illustrates the impact of ion suppression on analyte quantification and the effectiveness of using this compound for correction.
| Sample Description | Analyte Peak Area | Internal Standard Peak Area | Calculated Concentration (without IS) | Calculated Concentration (with IS) | % Recovery (with IS) |
| Analyte in Solvent | 1,250,000 | 1,300,000 | 100 ng/mL (Reference) | 100 ng/mL (Reference) | 100% |
| Analyte in Plasma (Protein Precipitation) | 650,000 | 680,000 | 52 ng/mL | 98.5 ng/mL | 98.5% |
| Analyte in Plasma (SPE) | 1,050,000 | 1,100,000 | 84 ng/mL | 97.7 ng/mL | 97.7% |
| Analyte in Urine | 820,000 | 850,000 | 65.6 ng/mL | 99.1 ng/mL | 99.1% |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Post-Column Infusion Test to Evaluate Ion Suppression
This method is used to identify regions in the chromatogram where ion suppression occurs.[6][13]
-
System Setup:
-
Prepare a standard solution of your analyte and this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a T-piece.
-
Connect a syringe pump containing the standard solution to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for both the analyte and the internal standard, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for both compounds throughout the chromatographic run.
-
Dips in the baseline signal indicate regions of ion suppression.
-
Protocol 2: Quantification of an Analyte using this compound as an Internal Standard
-
Sample Preparation:
-
To an aliquot of your sample (e.g., plasma, urine), add a known amount of this compound solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, SPE, or LLE).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Add the same amount of this compound to each calibration standard as was added to the samples.
-
Process the calibration standards using the same extraction procedure as the samples.
-
-
LC-MS Analysis:
-
Inject the extracted samples and calibration standards onto the LC-MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific transitions of both the analyte and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples and calibration standards.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. N-Boc-N-Deshydroxyethyl Dasatinib D8 | CAS No: 1263379-04-9 [aquigenbio.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. benchchem.com [benchchem.com]
- 11. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: N-Boc-N-deshydroxyethyl Dasatinib-d8
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent recovery of N-Boc-N-deshydroxyethyl Dasatinib-d8 during bioanalytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the recovery of this compound when used as an internal standard. What are the potential causes?
A1: Inconsistent recovery of an internal standard (IS) like this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, compound stability, and the liquid chromatography-mass spectrometry (LC-MS/MS) methodology. A systematic approach to troubleshooting is crucial for identifying the root cause.
Key potential causes include:
-
Suboptimal Sample Extraction: The choice of extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) and its parameters are critical.
-
Analyte Instability: The N-Boc protecting group can be labile under certain pH and temperature conditions, leading to degradation of the internal standard.
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the MS response.
-
Chromatographic Issues: Poor peak shape, shifting retention times, or interaction of the analyte with the column can lead to inconsistent integration.
-
Errors in Standard Handling and Preparation: Inaccurate stock solution concentrations or improper storage can introduce variability.
Q2: How can we optimize our sample preparation protocol to improve the recovery of this compound?
A2: Optimizing the sample preparation step is often the most effective way to address recovery issues. The choice of method depends on the complexity of the matrix and the desired cleanliness of the final extract.
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting workflow for sample preparation.
Experimental Protocols: Comparison of Extraction Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Protocol | 1. Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. 2. Vortex for 1 minute. 3. Centrifuge at 10,000 x g for 10 minutes. 4. Evaporate supernatant and reconstitute. | 1. Add 5 volumes of ethyl acetate to 1 volume of plasma. 2. Vortex for 5 minutes. 3. Centrifuge at 3,000 x g for 5 minutes. 4. Evaporate organic layer and reconstitute. | 1. Condition a C18 SPE cartridge. 2. Load the plasma sample. 3. Wash with a weak organic solvent. 4. Elute with a strong organic solvent. 5. Evaporate eluate and reconstitute. |
| Typical Recovery | 70-85% | 80-95% | >90% |
| Matrix Effect | High | Moderate | Low |
| Recommendation | Quick screening. If matrix effects are high, consider LLE or SPE. | Good balance of recovery and cleanliness. | Gold standard for minimizing matrix effects and maximizing recovery. |
Q3: Could the N-Boc protecting group be causing stability issues during our analysis?
A3: Yes, the tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. If the sample is exposed to a low pH environment during extraction, storage, or in the autosampler, the Boc group can be cleaved, leading to the formation of N-deshydroxyethyl Dasatinib-d8. This degradation would result in a lower-than-expected recovery of the intended internal standard.
Signaling Pathway of N-Boc Group Cleavage
Caption: Acid-catalyzed deprotection of the N-Boc group.
Recommendations to Mitigate Instability:
-
pH Control: Maintain a neutral or slightly basic pH during sample extraction and storage.
-
Temperature Control: Keep samples cooled in the autosampler (4-10 °C) to minimize degradation.
-
Mobile Phase pH: If possible, use a mobile phase with a pH > 4 to reduce on-column degradation.
-
Fresh Preparations: Prepare working solutions of the internal standard fresh daily.
Q4: How can we systematically investigate and mitigate matrix effects for this compound?
A4: Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. A post-extraction addition experiment is the standard method for evaluating matrix effects.
Experimental Protocol: Assessing Matrix Effects
-
Set A: Prepare the analyte in a neat solution (e.g., mobile phase).
-
Set B: Extract blank biological matrix (e.g., plasma) and then spike the analyte into the final extract.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation: Matrix Effect Evaluation in Different Plasma Lots
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) |
| Lot 1 | 1,520,000 | 1,350,000 | 88.8 |
| Lot 2 | 1,515,000 | 1,280,000 | 84.5 |
| Lot 3 | 1,530,000 | 1,410,000 | 92.2 |
| Lot 4 | 1,525,000 | 1,190,000 | 78.0 |
| Lot 5 | 1,510,000 | 1,390,000 | 92.1 |
| Average | 1,520,000 | 1,324,000 | 87.1 |
| %RSD | 0.5% | 6.9% | 6.9% |
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous extraction method like SPE.
-
Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard: As you are already using a deuterated analog, this should help compensate for matrix effects. However, if the recovery is inconsistent, it points to other issues outlined in this guide.
Technical Support Center: Dasatinib Metabolite Analysis
Welcome to the technical support center for the analysis of Dasatinib (B193332) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical assays for improved sensitivity and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Dasatinib and which enzymes are responsible for their formation?
Dasatinib is metabolized in the liver into several key metabolites. The primary oxidative metabolites are M4 (N-dealkylation), M5 (N-oxidation), M6 (carboxylic acid formation), M20 (hydroxylation), and M24 (hydroxylation)[1][2]. The formation of these metabolites is catalyzed by specific enzymes:
-
CYP3A4: This is the main enzyme responsible for the formation of M4, M20, and M24[1][2].
-
Flavin-containing monooxygenase 3 (FMO3): This enzyme is primarily responsible for the formation of the M5 metabolite[1][2].
-
Cytosolic Oxidoreductase: The M6 metabolite is formed by a cytosolic oxidoreductase[1][2].
Q2: What is the most common analytical technique for quantifying Dasatinib and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantitative determination of Dasatinib and its metabolites in biological fluids[3][4][5]. This method is favored for its high sensitivity and selectivity, which are crucial for detecting the low concentrations often found in plasma samples[3][4].
Q3: What are "matrix effects" and how can they impact my assay?
Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix (e.g., plasma, serum)[6]. These effects can lead to ion suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of your analytical method[7]. Endogenous substances like phospholipids (B1166683) are a common cause of matrix effects[6].
Q4: How can I minimize matrix effects in my Dasatinib metabolite analysis?
Several strategies can be employed to mitigate matrix effects:
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as Dasatinib-d8, is considered the gold standard. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus compensating for variations[6].
-
Optimized Sample Preparation: More rigorous sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective at removing interfering matrix components compared to simpler methods like protein precipitation (PPT)[4][6].
-
Chromatographic Separation: Modifying the liquid chromatography method to separate Dasatinib and its metabolites from the regions where matrix components elute can also significantly reduce interference[6].
Troubleshooting Guides
Problem 1: Poor sensitivity or low signal-to-noise ratio for Dasatinib metabolites.
-
Possible Cause: Ion suppression due to co-eluting matrix components.
-
Solution:
-
Improve Sample Cleanup: Switch from protein precipitation to a more effective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components[6]. Microelution SPE can be particularly effective as it allows for high-capacity sample loading and elution in very small volumes, increasing analyte concentration[8].
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate the analytes from interfering matrix components[6].
-
Optimize MS Parameters: Infuse a standard solution of the metabolite and optimize parameters such as collision energy (CE) and declustering potential (DP) to maximize the signal intensity for the specific precursor-to-product ion transition[3][9].
-
-
-
Possible Cause: Suboptimal mass spectrometry parameters.
-
Solution: Systematically optimize the MS/MS conditions for each metabolite. This includes selecting the most abundant and stable precursor and product ions and fine-tuning the collision energy for optimal fragmentation[9].
-
Problem 2: High variability in quality control (QC) sample results.
-
Possible Cause: Significant and variable matrix effects between different lots of the biological matrix.
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard for each analyte is the most effective way to compensate for variability in matrix effects and extraction efficiency[6].
-
Evaluate Different Matrix Lots: During method development, test multiple batches of the biological matrix to ensure the method is rugged and not susceptible to lot-to-lot variability.
-
-
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure that the sample preparation protocol is followed precisely for all samples. Automating the sample preparation process can also help to reduce variability. Re-evaluate and optimize the extraction protocol, including the choice of extraction solvent, pH, and mixing parameters[6].
-
Problem 3: Inconsistent recovery of Dasatinib and its metabolites.
-
Possible Cause: Inefficient or variable extraction from the matrix.
-
Solution:
-
Optimize Extraction Protocol: Re-evaluate and optimize the extraction solvent, pH, and mixing/vortexing parameters to ensure complete and reproducible extraction[6].
-
Evaluate Different Extraction Techniques: Compare the recovery of protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the most efficient and reproducible method for your specific metabolites and matrix[6].
-
-
Quantitative Data Summary
The following tables summarize the performance of various published LC-MS/MS methods for the analysis of Dasatinib and its metabolites.
Table 1: Linearity and Sensitivity of Dasatinib Assays
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Dasatinib | 1.00 - 1000 | 1.00 | [10] |
| Dasatinib Metabolites | 1.00 - 1000 | 1.00 | [10] |
| Dasatinib | 1 - 98 | Not Specified | [3] |
| Dasatinib | 5 - 300 | 5 | [11] |
| Dasatinib | 1 - 500 | 1 | [12] |
| Dasatinib | 2.0 - 490.0 | 2.0 | [9] |
| Dasatinib | 2 - 500 | 2 |
Table 2: Precision and Accuracy of Dasatinib Assays
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Nominal) | Reference |
| Dasatinib & Metabolites | < 5.3 | < 5.3 | ± 9.0 | [10] |
| Dasatinib | 2.3 - 6.2 | 4.3 - 7.0 | Not Specified | [3] |
| Dasatinib | < 15 | < 15 | Within ±15 | [11] |
Table 3: Recovery of Dasatinib in Different Extraction Methods
| Extraction Method | Recovery (%) | Reference |
| Solid Phase Extraction (SPE) | > 79 | [10] |
| Liquid-Liquid Extraction (LLE) | Not Specified | [3] |
| Protein Precipitation (PPT) | 103.7 - 112.1 | [11] |
| Not Specified | 79.77 - 85.17 | [12] |
| Solid Phase Extraction (SPE) | 92.9 - 96.0 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on a validated method for the simultaneous determination of Dasatinib and its active metabolites in human plasma[10].
-
Plate Preparation: Use an Oasis HLB 96-well plate for extraction.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard solution.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the plate with an appropriate solvent to remove interfering substances.
-
Elution: Elute the analytes and internal standard with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following is a representative set of parameters for the LC-MS/MS analysis of Dasatinib. Specific parameters should be optimized for your instrument and metabolites of interest.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+)[3].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[3].
-
MRM Transitions:
-
Optimized Ion Source Parameters:
-
Ionization Spray Voltage: 4500 V
-
Curtain Gas: 30 psi
-
Heater Gas: 60 psi
-
Turbo Ion Spray Gas: 40 psi
-
Source Temperature: 550 °C
-
Entrance Potential: 5 V[3]
-
-
Visualizations
Caption: Dasatinib metabolism pathway.
Caption: General LC-MS/MS workflow.
Caption: Troubleshooting decision tree.
References
- 1. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. biotage.com [biotage.com]
- 9. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. impactfactor.org [impactfactor.org]
stability issues of N-Boc-N-deshydroxyethyl Dasatinib-d8 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of N-Boc-N-deshydroxyethyl Dasatinib-d8 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
While specific stability data for this compound is not extensively published, data from its parent compound, Dasatinib, provides strong indicators. The primary concerns are degradation under acidic, alkaline, and oxidative conditions.[1][2] The Boc protecting group may also be susceptible to cleavage under strong acidic conditions.
Q2: What are the recommended storage conditions for this compound stock solutions?
Stock solutions prepared in organic solvents such as DMSO or DMF should be stored in aliquots to minimize freeze-thaw cycles.[3] For long-term storage, -80°C is recommended for up to 6 months, and at -20°C, stability is generally maintained for up to 1 month.[3] For Dasatinib, solutions in DMSO at -20°C are recommended to be used within 3 months to prevent loss of potency.[4][5]
Q3: How stable is this compound in aqueous solutions?
Dasatinib, the parent compound, has limited solubility in aqueous buffers.[6] It is recommended not to store aqueous solutions for more than one day.[6] The stability in aqueous solutions will be pH-dependent, with increased degradation expected at low and high pH.
Q4: Is this compound sensitive to light?
Yes, photolytic degradation is a potential issue.[3] Solutions should be protected from light during storage and handling to prevent the formation of photodegradants.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the compound in solution. | Prepare fresh stock solutions. Verify the pH of your analytical mobile phase and sample diluents. Avoid prolonged exposure of solutions to room temperature and light. Conduct a forced degradation study to identify potential degradants. |
| Loss of compound potency over time | Improper storage conditions or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials. Store at -80°C for long-term storage. Re-qualify the concentration of your stock solution if it has been stored for an extended period. |
| Appearance of unexpected peaks in chromatogram | Degradation of the compound due to acidic, basic, or oxidative stress. | Perform a forced degradation study to confirm the identity of the degradation products.[1][2][3] Adjust the pH of your solutions to a more neutral range if possible. Use high-purity solvents and degas them to minimize oxidative degradation. |
| Precipitation of the compound in aqueous solution | Low aqueous solubility. | Prepare stock solutions in an organic solvent like DMSO or DMF before diluting with aqueous buffers.[6] Ensure the final concentration in the aqueous solution does not exceed its solubility limit. |
Data Presentation
Table 1: Summary of Dasatinib Stability in Human Plasma (as a proxy for Dasatinib-d8)
| Storage Condition | Matrix | Duration | Stability Outcome |
| Room Temperature | Human Plasma | At least 22 hours | Stable[4] |
| -20°C | Human Plasma | At least 123 days | Stable[4] |
| Freeze-Thaw Cycles (from -20°C) | Human Plasma | At least 6 cycles | Stable[4] |
Source: Data for Dasatinib is used as a reliable proxy for Dasatinib-d8 stability in a biological matrix.[4]
Table 2: Forced Degradation of Dasatinib
| Stress Condition | Reagent/Condition | Observation |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 30 min | 7.9% degradation with two minor degradation peaks.[7] |
| Alkaline Hydrolysis | 2 N NaOH for 30 min | 6.5% degradation.[7] |
| Neutral Hydrolysis | Water at 60°C for 30 min | 2.6% degradation.[7] |
| Oxidative | 3-30% H₂O₂ | Degradation observed.[3] |
| Thermal | Dry heat at 105°C | Degradation observed.[3] |
| Photolytic | Light exposure (ICH Q1B guidelines) | Degradation observed.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the degradation profile of this compound and establish a stability-indicating analytical method.
Materials:
-
This compound solution of known concentration.
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method.
-
Photostability chamber
-
Oven
Procedure:
-
Acid Degradation: Treat the drug solution with 0.1 N HCl and heat at 60°C for a defined period. Neutralize the solution before analysis.[3]
-
Base Degradation: Treat the drug solution with 0.1 N NaOH and heat. Neutralize before analysis.[3]
-
Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature or with heating.[3]
-
Thermal Degradation: Expose a solution to dry heat in an oven at a high temperature (e.g., 105°C).[3]
-
Photolytic Degradation: Expose the drug solution to light according to ICH Q1B guidelines in a photostability chamber.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method capable of separating the intact drug from any degradation products.[3]
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent and storage condition.
Materials:
-
This compound reference standard.
-
High-purity solvent (e.g., DMSO, Acetonitrile).
-
Validated analytical method (e.g., HPLC-UV, LC-MS/MS).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Stability Conditions:
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for predefined periods (e.g., 4, 8, 24 hours).[4]
-
Long-Term Stability: Store aliquots at the intended storage temperature (e.g., -20°C or -80°C) for an extended duration (e.g., 1, 3, 6 months).[4]
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles), freezing at the intended storage temperature for at least 12 hours and thawing at room temperature for each cycle.[4]
-
-
Sample Analysis: At each time point, analyze the samples using a validated analytical method.
-
Data Evaluation: Compare the mean concentration of the stability samples against freshly prepared (time zero) samples. The compound is considered stable if the mean concentration is within ±15% of the nominal concentration.[4]
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Experimental workflow for a forced degradation study.
References
- 1. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. chesci.com [chesci.com]
impact of mobile phase composition on Dasatinib-d8 ionization
Welcome to the technical support center for the analysis of Dasatinib-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Dasatinib-d8 analysis?
A1: Positive electrospray ionization (ESI+) is the most effective and commonly used mode for the detection of Dasatinib-d8. This is because, like Dasatinib (B193332), it is a weakly basic drug that is readily protonated, typically being monitored as the [M+H]⁺ ion.[1]
Q2: Why is Dasatinib-d8 used as an internal standard for Dasatinib bioanalysis?
A2: Dasatinib-d8 is a stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard in quantitative bioanalysis.[2][3] Because its chemical and physical properties are nearly identical to Dasatinib, it co-elutes and experiences similar matrix effects and extraction recovery. This allows it to effectively compensate for variations during the analytical process, leading to more accurate and precise quantification of Dasatinib.[2][3]
Q3: How does the pH of the mobile phase affect the ionization of Dasatinib-d8?
A3: The pH of the mobile phase is a critical factor in the ionization of Dasatinib-d8. Dasatinib's solubility is highly pH-dependent, decreasing significantly at a pH greater than 4.[4][5] An acidic mobile phase promotes the protonation of Dasatinib-d8, enhancing its ionization efficiency in positive ESI mode and thereby increasing sensitivity.[6][7]
Q4: What are the recommended mobile phase compositions for the analysis of Dasatinib-d8?
A4: Effective mobile phases for the separation of Dasatinib and Dasatinib-d8 typically consist of a mixture of an aqueous buffer and an organic solvent.[6] Commonly used organic solvents are acetonitrile (B52724) and methanol. The aqueous phase is often a buffer solution, such as ammonium (B1175870) acetate (B1210297), with the addition of an acidic modifier like formic acid to improve protonation and sensitivity.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Dasatinib-d8.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal protonation of Dasatinib-d8. | 1. Ensure the presence of an acidic modifier (e.g., 0.1% formic acid) in the mobile phase to lower the pH and promote better ionization in positive mode.[5][7] 2. Optimize the concentration of the acidic modifier. |
| Inefficient desolvation in the ESI source. | 1. Optimize the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A higher percentage of the organic solvent can aid in desolvation.[8] 2. Adjust the nebulizer gas flow and drying gas temperature and flow rate on the mass spectrometer. | |
| Inaccurate mass spectrometer settings. | 1. Verify and optimize the Multiple Reaction Monitoring (MRM) transitions, collision energy, and ion source settings by infusing a standard solution of Dasatinib-d8 directly into the mass spectrometer.[1] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | 1. Adjust the concentration of the acidic modifier in the mobile phase to reduce peak tailing for the basic compound by protonating residual silanol (B1196071) groups on the column.[8] 2. Ensure the use of a high-quality, end-capped analytical column.[6] |
| Sample overload. | 1. Reduce the injection volume or dilute the sample and re-inject.[6] | |
| Inconsistent Retention Times | Inadequate column equilibration. | 1. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient elution. |
| Changes in mobile phase composition. | 1. Prepare the mobile phase fresh daily and ensure accurate mixing of the components.[6] 2. Degas the mobile phase to prevent bubble formation. | |
| High Background Noise | Contaminated mobile phase or LC system. | 1. Use high-purity, LC-MS grade solvents and additives.[8] 2. Flush the LC system and column to remove any contaminants. |
Experimental Protocols
Representative LC-MS/MS Method for Dasatinib Quantification
This protocol provides a general procedure for the quantification of Dasatinib in human plasma using Dasatinib-d8 as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add the internal standard (Dasatinib-d8) solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[6]
2. Liquid Chromatography Conditions
-
Column: C18 columns are frequently used (e.g., Hypersil BDS C18, Acquity BEH C18). Phenyl-hexyl columns have also been successfully employed.[6][9]
-
Mobile Phase A: 0.15% formic acid and 0.05% ammonium acetate in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, which is then decreased over several minutes to elute Dasatinib.[6]
-
Flow Rate: 0.25 - 0.7 mL/min.
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.[6]
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][9]
-
MRM Transitions:
-
Source Parameters: Optimized for the specific instrument, including nebulizing gas flow, drying gas flow, and ESI voltage.[10]
Data Summary
Optimized Mass Spectrometry Parameters for Dasatinib & Dasatinib-d8
| Parameter | Dasatinib | Dasatinib-d8 | Source(s) |
| Precursor Ion (Q1) | m/z 488.1 - 488.7 | m/z 496.15 | [1][7][10] |
| Product Ion (Q3) | m/z 401.1 - 401.5 | m/z 406.1 | [1][7][10] |
Note: Optimal values for declustering potential and collision energy are instrument-specific and should be determined empirically.
Impact of Mobile Phase pH on Dasatinib Solubility
| pH | Solubility (mg/mL) | Source(s) |
| 2.6 | 18.4 | [4][5] |
| 4.28 | 0.205 | [4] |
| >6.0 | <0.008 | [5] |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Dasatinib.
Caption: A logical troubleshooting workflow for low Dasatinib-d8 signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Betaine HCl to Enhance Dasatinib Absorption in Healthy Volunteers with Rabeprazole-Induced Hypochlorhydria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
Validation & Comparative
The Gold Standard: A Comparative Guide to Deuterated Internal Standards in Dasatinib Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of the tyrosine kinase inhibitor Dasatinib (B193332), the choice of internal standard is a critical factor influencing the reliability of experimental data. This guide provides an objective comparison of bioanalytical methods for Dasatinib, focusing on the performance of the deuterated internal standard, Dasatinib-d8, against commonly used non-deuterated (structural analog) internal standards. Supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their analytical needs.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) is essential to compensate for variability during sample preparation, injection volume discrepancies, and instrument response fluctuations. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative bioanalysis due to their near-identical chemical structure and chromatographic behavior to the analyte.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard lies in its ability to co-elute with the analyte, experiencing the same degree of matrix effects and extraction recovery, which leads to more effective compensation for analytical variability.[1] While structural analogs can be a viable alternative, their differing chemical structures can lead to variations in chromatographic retention and ionization efficiency, potentially compromising data accuracy.[1]
The following tables summarize the performance of validated bioanalytical methods for Dasatinib quantification, comparing the use of Dasatinib-d8 with various structural analog internal standards.
Table 1: Method Performance using Dasatinib-d8 as an Internal Standard
| Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix | Analytical Technique | Reference |
| 1.00 - 1000 | Within ±9.0 | < 5.3 | >79 | Human Plasma | LC-MS/MS | [1] |
| 0.25 - 250 | 90.42 - 116.22 | 3.72 - 4.33 (within-run at LLOQ) | Not Explicitly Stated | Human Plasma | LC-MS/MS | [3] |
| 1 - 400 | Not Explicitly Stated | Not Explicitly Stated | Dasatinib: 109.04 ± 3.76, Dasatinib-d8: 97.66 | Human Plasma | LC-MS/MS | [3] |
| 5.00 - 2500 | <13.1 | <10.0 | Not Explicitly Stated | Human Plasma | HPLC-MS/MS | [4] |
Table 2: Method Performance using Non-Deuterated (Structural Analog) Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix | Analytical Technique | Reference |
| Erlotinib | 1 - 500 | Within ±15 | < 15 | Dasatinib: 85.2 - 93.7, Erlotinib: 89.5 | Rat Plasma | UPLC-MS/MS | [2][5] |
| Lopinavir | 1 - 98 | 88.2 - 105.8 | 2.3 - 6.2 (intraday), 4.3 - 7.0 (interday) | Dasatinib: ~70, Lopinavir: ~75 | Human and Mice Plasma | LC-MS/MS | |
| Gliquidone | 2.0 - 490.0 | Within ±15 | < 15 | Dasatinib: 75.3 - 81.2, Gliquidone: 78.9 | Human Plasma | UPLC-MS/MS | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of bioanalytical methods. Below are summarized protocols for the quantification of Dasatinib using both a deuterated and a non-deuterated internal standard.
Method 1: Dasatinib Quantification using Deuterated Internal Standard (Dasatinib-d8)
Sample Preparation (Protein Precipitation): [1]
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Dasatinib-d8 in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 400 µL of methanol (B129727) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: Luna phenyl-hexyl analytical column.[1]
-
Mobile Phase: Isocratic elution (specifics to be optimized based on system).
-
Flow Rate: As per column and system specifications.
-
Injection Volume: As per system sensitivity.
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[1][3]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dasatinib: m/z 488.1 > 401.1
-
Dasatinib-d8: m/z 496.15 > 406.1
-
Method 2: Dasatinib Quantification using a Non-Deuterated Internal Standard (Erlotinib)
Sample Preparation (Protein Precipitation): [2][5]
-
To 100 µL of rat plasma, add 10 µL of the internal standard solution (Erlotinib).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
Chromatographic Conditions: [2][5]
-
Column: BEH C18 column.
-
Mobile Phase: Acetonitrile and 50% aqueous methanol (65:35, v/v), each with 0.1% formic acid.
-
Flow Rate: As per column and system specifications.
-
Injection Volume: As per system sensitivity.
Mass Spectrometry Detection: [2][5]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dasatinib: m/z 488.03 > 400.92
-
Erlotinib: m/z 394.29 > 278.19
-
Experimental Workflow Visualization
To better illustrate the bioanalytical process, the following diagram outlines a typical experimental workflow for the quantification of Dasatinib using an internal standard.
Caption: Experimental workflow for Dasatinib bioanalysis.
Conclusion
The evidence strongly supports the use of a deuterated internal standard, such as Dasatinib-d8, for achieving the highest level of accuracy and precision in the bioanalysis of Dasatinib.[1] Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to more robust and reliable data, which is critical for pharmacokinetic studies and therapeutic drug monitoring. While structural analogs can be employed, particularly in research settings where cost and availability may be a concern, thorough method validation is essential to ensure the data is fit for purpose. For regulated bioanalytical studies, the use of a stable isotope-labeled internal standard is strongly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Dasatinib Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor Dasatinib (B193332), the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison between the stable isotope-labeled internal standard, Dasatinib-d8, and commonly used structural analog internal standards. The analysis is supported by experimental data from published literature to aid in making an informed choice for your bioanalytical assays.
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls. Its primary function is to correct for variability that may occur during sample preparation, chromatographic separation, and detection, thereby enhancing the robustness of the analytical method.[1] In the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the two principal types of internal standards are stable isotope-labeled (SIL) and structural analogs.[1][2]
Dasatinib-d8 is a deuterated form of Dasatinib, making it a SIL internal standard.[1] Due to their near-identical chemical and physical properties to the analyte, SIL internal standards are widely considered the "gold standard" in quantitative bioanalysis.[1][3] They typically co-elute with the analyte, experiencing similar matrix effects and extraction recovery, which leads to more effective compensation for analytical variability.[1] Structural analogs, on the other hand, are distinct molecules with chemical structures similar to the analyte. While they can be a cost-effective alternative when a SIL-IS is unavailable, their chromatographic behavior and ionization efficiency may differ from the analyte, potentially leading to less accurate correction.[1]
Performance Comparison: Dasatinib-d8 vs. Structural Analogs
The following tables summarize the performance characteristics of various bioanalytical methods for the quantification of Dasatinib using either Dasatinib-d8 or a structural analog as the internal standard. The data is compiled from several validated LC-MS/MS methods.
Table 1: Method Performance Using Dasatinib-d8 as an Internal Standard
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 1 - 400[4] | 1.00 - 1000[5] |
| Accuracy (%) | Not explicitly stated | Within ± 9.0[5] |
| Precision (% RSD) | Not explicitly stated | < 5.3[5] |
| Recovery (%) | Dasatinib: Not Stated, Dasatinib-d8: Not Stated | Dasatinib: >79[5] |
| Matrix | Human Plasma[4] | Human Plasma[5] |
| Analytical Technique | LC-MS/MS[4] | LC-MS/MS[5] |
| Reference | Saraner N, et al. (2019)[4] | Furlong MT, et al. (2012)[5] |
Table 2: Method Performance Using Structural Analog Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix | Analytical Technique | Reference |
| Erlotinib | 1 - 500[6] | Not explicitly stated | Not explicitly stated | Dasatinib: >95.11, Erlotinib: >93.88[6] | Rat Plasma[6] | UPLC-MS/MS[6] | Maher HM, et al. (2018)[6] |
| Verapamil | 1 - 500[7] | 94.15 - 107.33[7] | Not explicitly stated | Dasatinib: 79.77 - 85.17[7] | Rat Plasma[7] | LC-MS/MS[7] | Hemanth G, et al. (2024)[7] |
| Lopinavir | 1 - 98[8] | 88.2 - 105.8[8] | 2.3 - 7.0[8] | Not explicitly stated | Mouse and Human Plasma[8] | LC-MS/MS[8] | de Oliveira-Souza et al. (2020)[8] |
| Imatinib | 5 - 300[9] | Within ±15[9] | Within ±15[9] | Not explicitly stated | Human Plasma[9] | RP-HPLC-UV[9] | Al-Hadiya et al. (2021)[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols from the literature for the quantification of Dasatinib using different internal standards.
Method Using Dasatinib-d8 as Internal Standard
Sample Preparation (Protein Precipitation) [1][10]
-
To 100-200 µL of human plasma in a microcentrifuge tube, add 20-25 µL of the internal standard working solution (Dasatinib-d8 in methanol).[1][10]
-
Add 300-400 µL of acetonitrile (B52724) or methanol (B129727) to precipitate plasma proteins.[1][10]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1][11]
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[1][11]
-
Column: Waters Atlantis dC18 (75 × 4.6 mm, 3.5 µm) or equivalent.[4]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) containing 0.1% formic acid.[4]
-
Flow Rate: 0.7 mL/min.[4]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method Using a Structural Analog (Lopinavir) as Internal Standard
Sample Preparation (Liquid-Liquid Extraction) [8]
-
To 180 µL of plasma, add 20 µL of the internal standard solution (Lopinavir).[8]
-
Add 2 mL of methyl tert-butyl ether as the extraction solvent.[8]
-
Vortex the mixture for 1 minute.[8]
-
Centrifuge at 3000-4000 rpm for 10-20 minutes.[8]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the residue in the mobile phase.[8]
-
Inject an aliquot into the LC-MS/MS system.[8]
Visualizing the Rationale: Mechanism of Action and Analytical Workflow
To provide a clearer understanding of the context in which these internal standards are used, the following diagrams illustrate the mechanism of action of Dasatinib and a typical bioanalytical workflow.
Caption: Dasatinib's inhibitory action on key signaling pathways.
Caption: A typical workflow for the bioanalytical quantification of Dasatinib.
Conclusion
The choice between Dasatinib-d8 and a structural analog as an internal standard has significant implications for the quality of bioanalytical data. The evidence strongly supports the use of Dasatinib-d8 as the preferred internal standard for the quantification of Dasatinib.[1][3] Its near-identical physicochemical properties ensure that it closely mimics the behavior of the analyte throughout the entire analytical process, from extraction to detection.[1] This leads to more effective correction for analytical variability and ultimately results in higher accuracy and precision.
While structural analogs can provide acceptable performance and may be a more accessible option in some cases, they introduce a higher potential for differential chromatographic behavior, extraction recovery, and ionization efficiency compared to the analyte. This can lead to less reliable data, particularly when dealing with complex biological matrices or low analyte concentrations. Therefore, for pivotal studies such as pharmacokinetics, toxicokinetics, and clinical trials where data integrity is paramount, the use of a stable isotope-labeled internal standard like Dasatinib-d8 is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 7. impactfactor.org [impactfactor.org]
- 8. scielo.br [scielo.br]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability of Dasatinib in Plasma for Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of drug concentrations in biological matrices is paramount for robust pharmacokinetic (PK) analysis. Dasatinib (B193332), a potent tyrosine kinase inhibitor, requires rigorously validated bioanalytical methods to ensure reliable data for clinical and preclinical studies. A critical component of this validation is the assessment of the analyte's stability under various conditions encountered during sample handling, storage, and analysis. This guide provides an objective comparison of Dasatinib's stability in plasma, supported by experimental data from various studies, to aid researchers in developing and implementing reliable analytical protocols.
Comparison of Dasatinib Stability Under Different Storage Conditions
The stability of Dasatinib in plasma has been evaluated under several conditions to mimic the lifecycle of a sample in a typical bioanalytical workflow. These include short-term (bench-top) stability at room temperature, the effect of freeze-thaw cycles, long-term storage at low temperatures, and stability in the autosampler. The following tables summarize the quantitative data from multiple studies, providing a comparative overview of Dasatinib's stability.
Short-Term (Bench-Top) Stability
This evaluates the stability of Dasatinib in plasma at room temperature for a duration that typically reflects the sample processing time.
| Duration | Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% of Nominal or Freshly Prepared) | Analytical Method | Reference |
| 6 hours | Room Temperature | 15 (LQC), 210 (HQC) | Within ±15% of nominal concentration | RP-HPLC-UV | [1] |
| 6 hours | Room Temperature | LQC, HQC | Within acceptable limits | LC-MS/MS | |
| 6 hours | 25°C | 3 (Low QC), 450 (High QC) | Recovery ≥ 96.13% | UPLC-MS/MS | [2] |
| 22 hours | Room Temperature | Not Specified | Stable | LC-MS/MS | [3] |
| 5 hours | Room Temperature | Low and High QC | Stable (within acceptable limits) | LC-MS/MS | [4] |
| 12 hours | Ambient Temperature | LOQ and HOQ | Stable | UPLC-MS/MS | [5] |
LQC: Low-Quality Control, HQC: High-Quality Control, LOQ: Limit of Quantification, HOQ: High End of Quantification
Freeze-Thaw Stability
This assesses the impact of repeated freezing and thawing cycles on the integrity of Dasatinib in plasma samples.
| Number of Cycles | Storage Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% of Nominal or Freshly Prepared) | Analytical Method | Reference |
| 2 cycles (12 hr interval) | -70°C | 15 (LQC), 210 (HQC) | Within ±15% of nominal concentration | RP-HPLC-UV | [1] |
| 3 cycles | -20°C | LQC, HQC | Within acceptable limits | LC-MS/MS | |
| 3 cycles | Not Specified | Low and High QC | CV values < 9% | UPLC-MS/MS | |
| 6 cycles | -20°C | Not Specified | Stable | LC-MS/MS | [3] |
| 3 cycles | Not Specified | Low and High QC | Stable (within acceptable limits) | LC-MS/MS | [4] |
| 3 cycles | Not Specified | LOQ and HOQ | Stable | UPLC-MS/MS | [5] |
Long-Term Stability
This evaluates the stability of Dasatinib in plasma when stored at low temperatures for an extended period.
| Duration | Storage Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% of Nominal or Freshly Prepared) | Analytical Method | Reference |
| 3 months | -70°C | 15 (LQC), 210 (HQC) | Within ±15% of nominal concentration | RP-HPLC-UV | [1] |
| 123 days | -20°C | Not Specified | Stable | LC-MS/MS | [3] |
| 90 days | -70°C | Low and High QC | Stable (within acceptable limits) | LC-MS/MS | [4] |
| 30 days | -30°C | 3 (Low QC), 450 (High QC) | Recovery ≥ 96.13% | UPLC-MS/MS | [2] |
| 30 days | -80°C | LOQ and HOQ | Stable | UPLC-MS/MS | [5] |
| 3 months | -70°C | Not Specified | No significant degradation | UPLC-MS/MS |
Autosampler Stability
This assesses the stability of processed samples (extracts) while they reside in the autosampler before injection into the analytical instrument.
| Duration | Temperature | Analyte Concentration (ng/mL) | Stability Outcome (% of Nominal or Freshly Prepared) | Analytical Method | Reference |
| Not Specified | 5°C | 15 (LQC), 210 (HQC) | Within ±15% of nominal concentration | RP-HPLC-UV | [1] |
| 19 hours | Not Specified | LQC, HQC | Within acceptable limits | LC-MS/MS | |
| 56 hours | 10°C | 3 (Low QC), 450 (High QC) | Recovery ≥ 96.13% | UPLC-MS/MS | [2] |
| 47.5 hours | 10°C | Low and High QC | Stable | LC-MS/MS | [4] |
| 8 hours | Not Specified | Not Specified | No significant degradation | UPLC-MS/MS | |
| 6 hours | Not Specified | LOQ and HOQ | Stable | UPLC-MS/MS | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are representative experimental protocols for the key experiments cited.
Protocol 1: Stability Testing of Dasatinib in Human Plasma by RP-HPLC-UV
This protocol is based on the methodology described by Chokshi et al. (2021).[1]
1. Sample Preparation:
-
Spike human plasma with Dasatinib to achieve low and high-quality control (LQC and HQC) concentrations (e.g., 15 ng/mL and 210 ng/mL).
-
For each stability condition, subject the spiked plasma samples to the specified storage and handling conditions.
2. Stability Conditions:
-
Bench-Top Stability: Keep LQC and HQC samples at room temperature for 6 hours.
-
Freeze-Thaw Stability: Freeze LQC and HQC samples at -70°C for at least 12 hours, then thaw at room temperature. Repeat for a specified number of cycles (e.g., two cycles).
-
Long-Term Stability: Store LQC and HQC samples at -70°C for an extended period (e.g., 3 months).
-
Autosampler Stability: Place processed LQC and HQC samples in the autosampler at 5°C for the expected run time.
3. Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) (containing internal standard, e.g., Imatinib).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject the supernatant into the HPLC system.
4. HPLC-UV Analysis:
-
Column: Inertsil C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Ammonium (B1175870) Acetate (B1210297) buffer (pH 6.4) and acetonitrile (65:35 v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 310 nm.
5. Data Evaluation:
-
Calculate the concentration of Dasatinib in the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Protocol 2: Stability Testing of Dasatinib in Human Plasma by LC-MS/MS
This protocol is a generalized representation based on several LC-MS/MS methods.[3][4]
1. Sample Preparation:
-
Prepare LQC and HQC samples by spiking known concentrations of Dasatinib into drug-free human plasma.
2. Stability Conditions:
-
Implement the same stability conditions as described in Protocol 1, with temperatures and durations adjusted based on the specific study's parameters (e.g., -20°C or -80°C for long-term storage).
3. Sample Extraction (Liquid-Liquid Extraction as an alternative):
-
To 180 µL of plasma sample, add 20 µL of internal standard solution (e.g., Lopinavir or Dasatinib-d8).
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Column: A suitable C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for Dasatinib and the internal standard.
5. Data Evaluation:
-
Assess stability by comparing the mean concentration of the stability samples to freshly prepared samples. The deviation should be within acceptable limits (typically ±15%).
Mandatory Visualizations
To further clarify the experimental processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Dasatinib Stability Testing in Plasma.
Caption: Factors Influencing Dasatinib Stability Assessment.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 3. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vibgyorpublishers.org [vibgyorpublishers.org]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Dasatinib Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Dasatinib (B193332) in biological matrices, primarily human plasma. The information presented is synthesized from various independent validation studies to offer insights into the performance and reproducibility of these methods across different laboratories. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate bioanalytical methods for Dasatinib.
Introduction to Dasatinib
Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] It functions by inhibiting multiple signaling pathways involved in the proliferation and survival of cancer cells.[4] The primary target is the BCR-ABL kinase, but it also shows activity against SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[4][5][6] Given the significant inter-individual pharmacokinetic variability of Dasatinib, therapeutic drug monitoring (TDM) is increasingly recognized as a valuable tool to optimize dosing, maximize efficacy, and minimize adverse events.[1][2][7][8][9] Accurate and reliable quantification of Dasatinib in patient samples is therefore crucial for effective TDM and clinical research.
Comparative Analysis of Quantification Methods
The most common analytical techniques for Dasatinib quantification are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA). The following tables summarize the performance characteristics of various published methods.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dasatinib Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Internal Standard | Sample Preparation | Reference |
| 1 - 98 | 1 | 2.3 - 6.2 | 4.3 - 7.0 | -11.8 to 5.8 | Not Reported | Lopinavir | Liquid-Liquid Extraction | [10] |
| 1 - 500 | 1 | Not Reported | Not Reported | Not Reported | >95.11 | Erlotinib | Protein Precipitation | [11] |
| 5 - 2500 | 5 | <10.0 | <10.0 | <13.1 | Not Reported | Isotopically Labeled Dasatinib | Protein Precipitation | [12] |
| 0.1 - Not Specified | 0.1 | <5.0 | <5.0 | Not Reported | Not Reported | Not Specified | Not Specified | [13] |
| 50 - 5000 | 0.25 | 8.76 (mean) | 12.20 (mean) | -3.86 (mean) | 79 - 91 | Quinoxaline | Protein Precipitation | [14] |
LLOQ: Lower Limit of Quantification; %RSD: Relative Standard Deviation; %RE: Relative Error.
Table 2: Performance Characteristics of HPLC-PDA/UV Methods for Dasatinib Quantification
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Internal Standard | Sample Preparation | Reference |
| 2 - 500 | 2 | <15 | <15 | Within ±15 | 92.9 - 96.0 | Not Specified | Solid-Phase Extraction | [15] |
| 5 - 300 | 5 | <15 | <15 | Within ±15 | 103.7 - 112.1 | Imatinib | Protein Precipitation | [16] |
| 5 - 30 µg/mL | Not Specified | 0.32679 | Not Reported | Not Reported | 99.86 | Not Applicable | Ion-pair Extraction | [17] |
LLOQ: Lower Limit of Quantification; %RSD: Relative Standard Deviation; %RE: Relative Error.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results. Below are representative experimental protocols for the quantification of Dasatinib in human plasma.
LC-MS/MS Method with Protein Precipitation
This is a commonly used method due to its simplicity and speed.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 20 µL of an internal standard working solution (e.g., Dasatinib-d8).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.[4]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is common.
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for Dasatinib and the internal standard. For example, a transition for Dasatinib could be m/z 488.03 > 400.92.[11]
-
HPLC-PDA Method with Solid-Phase Extraction
This method offers cleaner extracts compared to protein precipitation.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the plasma sample (pre-treated, e.g., diluted with an acidic solution) onto the cartridge.
-
Wash the cartridge with a suitable solvent (e.g., water, followed by a low-concentration organic solvent) to remove interferences.
-
Elute Dasatinib and the internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC-PDA system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[15][16]
-
Flow Rate: Typically in the range of 0.5 to 1.0 mL/min.
-
Detection Wavelength: The UV absorbance is monitored at a wavelength where Dasatinib shows maximum absorbance, for example, 233 nm or 310 nm.[15][16]
-
Mandatory Visualizations
Caption: A typical experimental workflow for Dasatinib quantification by LC-MS/MS.
Caption: Dasatinib's inhibitory action on key signaling pathways.
References
- 1. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tga.gov.au [tga.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of characterizing determinants of variability in exposure: application to dasatinib in subjects with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Dasatinib Dose Optimization Based on Therapeutic Drug Monitoring in Patients with Chronic-Phase Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic drug monitoring of imatinib, nilotinib, and dasatinib for patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Plasma concentrations of dasatinib have a clinical impact on the frequency of dasatinib dose reduction and interruption in chronic myeloid leukemia: an analysis of the DARIA 01 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
- 15. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acgpubs.org [acgpubs.org]
- 17. chemconsai.com [chemconsai.com]
Comparative Guide to Cross-Validation of Analytical Methods for Dasatinib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantification of Dasatinib (B193332) and its active metabolites in biological matrices. The objective is to offer a consolidated resource for selecting and implementing robust and reliable analytical methodologies in research and clinical settings. The data presented is compiled from peer-reviewed publications and focuses on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the most prevalent and sensitive technique for this application.
Comparison of Validated LC-MS/MS Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods developed for the simultaneous determination of Dasatinib and its metabolites. These methods have been validated according to regulatory guidelines, ensuring their accuracy, precision, and reliability for pharmacokinetic and therapeutic drug monitoring studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Dasatinib and its Metabolites
| Parameter | Method 1 (Furlong et al., 2012)[1] | Method 2 (Zeng et al., 2017)[2] | Method 3 (Lankheet et al., 2013)[3] | Method 4 (ResearchGate, 2025)[4] |
| Analyte(s) | Dasatinib & 2 active metabolites | Dasatinib, Imatinib, Nilotinib (B1678881) | Dasatinib & 7 other TKIs | Dasatinib & Sitagliptin |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range (ng/mL) | 1.00 - 1000 | 2.0 - 490.0 | 5.00 - 2500 | 5.41 - 1029.60 |
| Accuracy (% Nominal) | ± 9.0% | Within ±15% | < 13.1% | Within ±15% |
| Intra-assay Precision (% CV) | < 5.3% | < 15% | < 10.0% | < 15% |
| Inter-assay Precision (% CV) | < 5.3% | < 15% | < 10.0% | < 15% |
| Recovery (%) | > 79% | Not explicitly stated | Not explicitly stated | > 82% |
| Internal Standard (IS) | Stable labeled IS | Gliquidone | Stable isotopically labeled IS | Tolbutamide |
Table 2: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (Furlong et al., 2012)[1] | Method 2 (Zeng et al., 2017)[2] | Method 3 (Lankheet et al., 2013)[3] | Method 4 (ResearchGate, 2025)[4] |
| Sample Preparation | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Not explicitly stated |
| Chromatographic Column | Luna phenyl-hexyl | Xtimate Phenyl | Gemini C18 | YMC-Pack ODS-AM |
| Mobile Phase | Isocratic | Isocratic | Gradient | Gradient |
| Detection | Positive ion electrospray MS/MS | Positive ion electrospray MS/MS | Positive ion electrospray MS/MS | Positive ion electrospray MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of an analytical method. Below are summaries of the experimental protocols from the cited literature.
Method 1: Furlong et al. (2012)[1]
-
Sample Preparation: Solid phase extraction was performed on Oasis HLB 96-well plates.
-
Chromatography: Isocratic separation was achieved on a Luna phenyl-hexyl analytical column.
-
Mass Spectrometry: Analytes and their stable labeled internal standards were detected by positive ion electrospray tandem mass spectrometry.
-
Validation: The assay was validated over a concentration range of 1.00-1000 ng/mL for Dasatinib and its two active metabolites. Intra- and inter-assay precision were within 5.3%, and mean accuracy was within ± 9.0% of the nominal values. The analytes were found to be stable in human plasma for at least 22 hours at room temperature, for at least 123 days at -20°C, and after at least six freeze-thaw cycles.
Method 2: Zeng et al. (2017)[2]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate (B1210297) was used for sample pre-treatment.
-
Chromatography: Separation was performed on an Xtimate Phenyl column with an isocratic mobile phase consisting of 0.15% formic acid and 0.05% ammonium (B1175870) acetate in water and acetonitrile (B52724) (40:60, v/v). The total run time was 6 minutes.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) in positive ion mode was used for detection. The transitions were m/z 488.7→401.5 for Dasatinib.
-
Validation: The method demonstrated good linearity over the concentration range of 2.0–490.0 ng/mL for Dasatinib.
Method 3: Lankheet et al. (2013)[3]
-
Sample Preparation: Plasma proteins were precipitated, and an aliquot of the supernatant was directly injected.
-
Chromatography: A reversed-phase separation was performed on a Gemini C18 column with a gradient elution.
-
Mass Spectrometry: Detection was carried out using a triple quadrupole mass spectrometer with an electrospray interface in the positive multiple reaction monitoring mode.
-
Validation: The method was validated over a linear range of 5.00 to 2500 ng/mL for Dasatinib. The intra- and inter-assay accuracy were less than 13.1%, and the precision was less than 10.0%.
Visualizations
Dasatinib Metabolism Pathway
Dasatinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of several active metabolites.[5][6][7] The main metabolic pathways include N-dealkylation, hydroxylation, and N-oxidation.[6]
Caption: Major metabolic pathways of Dasatinib.
General Workflow for LC-MS/MS Bioanalytical Method Validation
The validation of a bioanalytical method is a critical process to ensure the reliability of the data. The general workflow involves several key steps as outlined by regulatory agencies.
Caption: General workflow for bioanalytical method validation.
References
- 1. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
Determining the Limit of Detection for N-deshydroxyethyl Dasatinib: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) of drug metabolites is critical for pharmacokinetic and toxicological studies. This guide provides a comparative overview of analytical methodologies for the determination of N-deshydroxyethyl Dasatinib (B193332), an active metabolite of the tyrosine kinase inhibitor Dasatinib. The focus is on providing practical experimental data and protocols to aid in the selection of the most appropriate analytical method.
Quantitative Data Summary
The sensitivity of an analytical method is a key factor in the reliable detection and quantification of metabolites, which are often present at low concentrations in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for achieving the low limits of detection required for bioanalytical studies.
A review of published methods reveals that while various techniques are available for the parent drug, Dasatinib, specific data for its N-deshydroxyethyl metabolite is more limited. The following table summarizes the performance of a validated LC-MS/MS method for the simultaneous determination of Dasatinib and N-deshydroxyethyl Dasatinib, alongside other methods for the parent compound to provide a comparative context.
| Analyte | Method | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) |
| N-deshydroxyethyl Dasatinib | LC-MS/MS | Rat Plasma | 1 ng/mL [1] | Not explicitly reported, but typically lower than LLOQ |
| Dasatinib | LC-MS/MS | Human Plasma | 1 ng/mL[2] | Not Reported |
| Dasatinib | LC-MS/MS | Human Plasma | 5.00 ng/mL | Not Reported |
| Dasatinib | HPLC-PDA | Serum | 2 ng/mL | 2 ng/mL[3] |
| Dasatinib | RP-HPLC | Pharmaceutical Dosage Forms | 0.1229 µg/mL (122.9 ng/mL)[4] | 0.0405 µg/mL (40.5 ng/mL)[4] |
| Dasatinib | UV-Spectrophotometry | Bulk and Tablet Dosage Form | 1.2025 µg/mL (1202.5 ng/mL)[5] | 0.3968 µg/mL (396.8 ng/mL)[5] |
As evidenced by the data, LC-MS/MS offers significantly lower detection and quantification limits compared to HPLC with UV or PDA detection and UV-Spectrophotometry, making it the most suitable technique for the analysis of N-deshydroxyethyl Dasatinib in biological samples.
Experimental Protocol: LC-MS/MS for N-deshydroxyethyl Dasatinib
The following is a detailed methodology for the determination of N-deshydroxyethyl Dasatinib in rat plasma, based on a validated published method[1].
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., Tolbutamide).
-
Add 25 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297), vortex for 3 minutes, and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 50 mm × 3 mm i.d., 4.6 µm)[1].
-
Mobile Phase:
-
A: 2 mM ammonium (B1175870) acetate buffer, pH 4.0
-
B: Methanol
-
-
Flow Rate: 1 mL/min[1].
-
Gradient Program: A gradient elution program should be optimized to ensure separation of the analyte from matrix components.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selective Reaction Monitoring (SRM)[1].
-
SRM Transitions:
4. Determination of Limit of Detection (LOD)
The LOD is typically determined by analyzing a series of diluted solutions of N-deshydroxyethyl Dasatinib. It is commonly defined as the concentration that produces a signal-to-noise ratio of at least 3.
Visualizing the Experimental Workflow
To provide a clear overview of the process for determining the limit of detection for N-deshydroxyethyl Dasatinib, the following workflow diagram has been generated.
Caption: Workflow for LOD Determination of N-deshydroxyethyl Dasatinib.
References
- 1. Simultaneous determination of methotrexate, dasatinib and its active metabolite N- deshydroxyethyl dasatinib in rat plasma by LC-MS/MS: method validation and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vibgyorpublishers.org [vibgyorpublishers.org]
- 3. Simultaneous quantification of dasatinib, nilotinib, bosutinib, and ponatinib using high‐performance liquid chromatography–Photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Evaluating Sample Preparation Methods for Dasatinib Bioanalysis: A Comparative Guide to Recovery and Matrix Effects
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Dasatinib (B193332), the choice of sample preparation method is critical for ensuring accurate and reliable quantification. This guide provides a comparative evaluation of three common techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—with a focus on their performance in terms of recovery and matrix effects, supported by experimental data from published literature.
The validation of bioanalytical methods is a cornerstone of pharmacokinetic and toxicokinetic studies, ensuring that the data generated is reproducible and accurate. Two key parameters evaluated during this process are recovery and matrix effect. Recovery assesses the efficiency of the extraction procedure in isolating the analyte of interest from the biological matrix. The matrix effect quantifies the influence of co-eluting, endogenous components of the sample on the ionization of the analyte, which can lead to ion suppression or enhancement and, consequently, inaccurate quantification.
This guide compares the performance of PPT, LLE, and SPE for the preparation of plasma samples for the quantification of Dasatinib using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Sample Preparation Methods
The selection of an appropriate sample preparation method for Dasatinib analysis involves a trade-off between procedural simplicity, cleanup efficiency, recovery, and the mitigation of matrix effects. Below is a summary of quantitative data from studies employing different extraction techniques.
| Sample Preparation Method | Extraction Solvent/Cartridge | Recovery (%) | Matrix Effect (%) | Key Observations |
| Protein Precipitation (PPT) | Acetonitrile (B52724) | 88.88 | 88.71 - 94.19 | A simple and rapid method. One study reported a higher recovery of 106.6%. Indicates minimal ion suppression.[1][2][3] |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate (B1210297) | 63.7 - 71.8 | 108.8 - 110.9 | Demonstrates slight ion enhancement. Offers a cleaner extract compared to PPT.[4][5] |
| Liquid-Liquid Extraction (LLE) | Methyl Tert-Butyl Ether (MTBE) | Consistent (not specified) | No significant effect | Reported to produce clean extracts with consistent recovery.[6][7] |
| Solid-Phase Extraction (SPE) | C18 Cartridges | ≥ 94.37 | Not specified | Provides high recovery and is effective in removing interfering matrix components.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the experimental protocols for evaluating recovery and matrix effects for each sample preparation technique.
General Workflow for Assessing Recovery and Matrix Effects
The fundamental workflow for determining recovery and matrix effects is consistent across different extraction techniques. The process involves preparing three sets of samples:
-
Set A (Pre-extraction Spike): Analyte is spiked into the biological matrix (e.g., plasma) before the extraction process. This set represents the analyte concentration after extraction and is used to determine the overall process efficiency.
-
Set B (Post-extraction Spike): A blank biological matrix is first subjected to the extraction procedure, and the analyte is then spiked into the resulting extract. This set represents 100% recovery under the influence of the matrix.
-
Set C (Neat Standard): The analyte is spiked into the reconstitution solvent at the same final concentration as Sets A and B. This set represents the response of the analyte without any matrix influence.
Recovery and matrix effect are then calculated using the peak areas obtained from the LC-MS/MS analysis of these three sets of samples.
Protein Precipitation (PPT) Protocol
Protein precipitation is a straightforward and widely used method for sample cleanup.[9]
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.[10]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject an aliquot into the UPLC-MS/MS system for analysis.[10]
-
-
Recovery and Matrix Effect Evaluation:
-
Set A: Spike Dasatinib into plasma before the addition of acetonitrile.
-
Set B: Add acetonitrile to blank plasma, centrifuge, and then spike Dasatinib into the supernatant.
-
Set C: Spike Dasatinib directly into the mobile phase or reconstitution solvent.
-
Liquid-Liquid Extraction (LLE) Protocol
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.
-
Sample Preparation (using Ethyl Acetate):
-
To a 180 µL plasma sample, add the internal standard solution.
-
Add 2 mL of ethyl acetate and vortex for an extended period.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer (supernatant) to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[4]
-
-
Sample Preparation (using Methyl Tert-Butyl Ether - MTBE):
-
Mix a 180 µL plasma sample with 20 µL of the internal standard solution.
-
Add 2 mL of MTBE and centrifuge at 3000 rpm for 20 minutes at 18°C.[6]
-
Transfer the organic layer to a clean tube and dry it in a vacuum sample concentrator.[6]
-
Reconstitute the dried residue in a mixture of 85% methanol (B129727) and 15% 0.05M ammonium (B1175870) acetate.[6]
-
Inject an aliquot into the LC-MS/MS system.
-
-
Recovery and Matrix Effect Evaluation:
-
Set A: Spike Dasatinib into plasma before the addition of the extraction solvent.
-
Set B: Perform the extraction on blank plasma and then spike Dasatinib into the final reconstituted extract.
-
Set C: Spike Dasatinib into the reconstitution solvent.
-
Solid-Phase Extraction (SPE) Protocol
SPE is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix.
-
Sample Preparation (using C18 cartridges):
-
Conditioning: Condition the C18 SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample (pre-treated, e.g., diluted or acidified) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute Dasatinib from the cartridge using a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Recovery and Matrix Effect Evaluation:
-
Set A: Spike Dasatinib into the plasma sample before loading it onto the SPE cartridge.
-
Set B: Process blank plasma through the SPE procedure and spike Dasatinib into the final eluate before reconstitution.
-
Set C: Spike Dasatinib into the reconstitution solvent.
-
Signaling Pathway
References
- 1. Development of UPLC-MS/MS Method for Studying the Pharmacokinetic Interaction Between Dasatinib and Posaconazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of N-Boc-N-deshydroxyethyl Dasatinib-d8: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document outlines the essential procedures for the safe and compliant disposal of N-Boc-N-deshydroxyethyl Dasatinib-d8. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of the parent compound, Dasatinib, and general best practices for the disposal of potent kinase inhibitors and cytotoxic agents. Dasatinib is a physiologically active substance that is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1] Therefore, this compound must be handled and disposed of as hazardous waste with the utmost care to prevent personnel exposure and environmental contamination.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Always work in a designated area for potent compounds, such as a chemical fume hood, to avoid the inhalation of dust or aerosols.[2]
Personal Protective Equipment (PPE): A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[3] The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields. |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile). Consider double-gloving. |
| Body Protection | A standard laboratory coat is required. A disposable gown is recommended to prevent contamination of personal clothing. |
| Respiratory | If handling the powder form outside of a fume hood and there is a risk of inhalation, use a suitable respirator. |
II. Waste Segregation and Containment
Proper segregation of waste at the point of generation is critical. All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous cytotoxic waste.[3][4]
Waste Stream Identification and Handling:
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in its original container or a compatible, sealed waste container. Do not discard down the drain or in regular trash.[1][5] |
| Contaminated Labware (e.g., vials, pipette tips, weighing paper, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. Sharps should be placed in a puncture-resistant cytotoxic sharps container.[1][6] |
| Solutions Containing the Compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] |
| Decontamination Materials (e.g., wipes, absorbent pads) | Place in a designated, robust, and sealable hazardous waste container clearly labeled for cytotoxic waste.[6] |
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[7] Use purple-colored containers where available to signify cytotoxic waste.[8][9]
III. Experimental Protocols: Decontamination Procedure
Decontaminate all surfaces and equipment that have come into contact with this compound. A standard procedure involves a two-step cleaning process:
-
Initial Cleaning (Detergent): Moisten a low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the appropriate hazardous waste container.[3]
-
Rinsing (Solvent): Moisten a new wipe with a suitable solvent (e.g., 70% isopropyl alcohol) to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe as hazardous waste.[1][3]
IV. Disposal Workflow
The proper disposal of this compound must comply with federal, state, and local regulations.[10] Never dispose of this chemical down the sink or in regular trash.[5] The following diagram illustrates the workflow for the safe disposal of this compound.
Caption: Workflow for the safe segregation and disposal of this compound.
V. Logical Relationships in Waste Management
Understanding the relationships between the compound's properties and the required disposal procedures is key to ensuring safety and compliance. The hazardous nature of the parent compound dictates the stringent containment and disposal methods.
Caption: Logical relationship between compound hazards and disposal requirements.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and protecting the ecosystem. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 9. cleanaway.com.au [cleanaway.com.au]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling N-Boc-N-deshydroxyethyl Dasatinib-d8
Essential Safety and Handling Guide for N-Boc-N-deshydroxyethyl Dasatinib-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 1263379-04-9). Given the limited specific data for this deuterated compound, the safety protocols are based on the established and hazardous profile of its parent compound, Dasatinib.[1] this compound should be handled as a potent, physiologically active substance with significant potential health risks.[1]
Hazard Summary: this compound is classified as a hazardous substance.[1] The primary hazards, as outlined in the Safety Data Sheet (SDS) for the compound and its parent molecule, include:
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[2][3][4]
-
Long-Term Health Effects: Suspected of causing cancer and damaging fertility or the unborn child.[2][3][4] It is also known to cause damage to organs, specifically the gastrointestinal system, through prolonged or repeated exposure.[2][4]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.[1] All handling of the solid compound or its solutions should occur within a designated controlled area, preferably a chemical fume hood, to minimize inhalation risk.[1][5]
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Glasses | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and airborne particles, preventing serious eye damage.[2][4] |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or other appropriate protective gloves.[6] | Prevents skin contact, as the substance causes skin irritation.[2][4] |
| Body Protection | Laboratory Coat / Gown | Standard lab coat. For larger quantities or risk of splash, a protective gown is recommended.[3][5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator with a particulate filter (conforming to EN 143) is required if dust may be generated or exposure limits are exceeded.[5] | Protects against inhalation of the toxic compound.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential for maintaining compound integrity and ensuring personnel safety.
Handling Workflow Diagram
The following workflow outlines the procedural steps for safely handling the compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Handling Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Avoid all personal contact, including inhalation.
-
Wash hands and any exposed skin thoroughly after handling.[3][7]
-
Do not eat, drink, or smoke in the area where the compound is being used.[3][7]
-
Use in a well-ventilated area, such as a chemical fume hood.[1][6]
Storage:
-
Keep containers tightly sealed to prevent contamination and exposure.[1][5][6]
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6] For long-term quality, storage in a freezer is recommended.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste materials that have come into contact with this compound must be treated as hazardous, cytotoxic waste.[8][9]
Waste Segregation and Disposal:
-
Identify and Segregate: At the point of generation, all contaminated materials must be segregated from regular lab trash. This includes:
-
Containerization:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed into a designated, puncture-proof sharps container labeled "Cytotoxic Waste".[10][11]
-
Solids: Contaminated solids (PPE, wipes, etc.) must be placed in a leak-proof container, often a specifically colored bag (e.g., purple or yellow) or a rigid bin, clearly labeled "Cytotoxic Waste".[8][10][11]
-
Liquids: Unused stock solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[5][6]
-
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal plant, typically via high-temperature incineration.[3][12] Follow your institution's specific procedures for labeling, documentation, and scheduling a pickup with the Environmental Health and Safety (EHS) department.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 12. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
